3-Bromo-6-fluoro-2-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAJISDATRWQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427373-55-4 | |
| Record name | 3-bromo-6-fluoro-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-6-fluoro-2-methylbenzoic acid CAS 1427373-55-4
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic acid
Topic: this compound CAS Number: 1427373-55-4
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It details the known physicochemical properties, potential applications, and plausible synthetic methodologies related to this compound.
Compound Overview
This compound is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring bromine and fluorine atoms alongside methyl and carboxylic acid groups, makes it a valuable and versatile building block in synthetic organic chemistry. Halogenated benzoic acid derivatives are frequently employed as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] The presence of a fluorine atom, in particular, can enhance crucial molecular properties such as metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry.[3]
Chemical and Physical Properties
The known properties of this compound are summarized in the table below. Data is compiled from various chemical databases and suppliers.
| Property | Value | Citation(s) |
| CAS Number | 1427373-55-4 | [1][4] |
| Molecular Formula | C₈H₆BrFO₂ | [1][4][5] |
| Molecular Weight | 233.03 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1C(=O)O)F)Br | [1] |
| InChIKey | DHAJISDATRWQGB-UHFFFAOYSA-N | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Boiling Point | 307.2 ± 42.0 °C at 760 mmHg | [4] |
| Flash Point | 139.6 ± 27.9 °C | [4] |
Role in Synthetic Chemistry and Drug Discovery
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, the related compound 3-Bromo-2-methylbenzoic acid is used in the preparation of α-2 adrenoceptor agonists, Smoothened (SMO) receptor antagonists, and HIV-1 entry inhibitors.[6]
The combination of reactive handles—the carboxylic acid for amide bond formation and the aromatic ring for cross-coupling reactions—positions this molecule as a key intermediate for building molecular complexity in drug discovery programs.[2][3]
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the surveyed literature. However, a plausible synthetic route can be designed based on established organometallic methodologies and protocols for structurally analogous compounds.[7] The following protocol describes a potential synthesis via lithium-halogen exchange followed by carboxylation.
Plausible Synthetic Protocol via Lithiation-Carboxylation
This protocol is adapted from the synthesis of 3-bromo-2-methylbenzoic acid.[7] It requires strict anhydrous conditions and an inert atmosphere (Argon or Nitrogen).
Starting Material: 1,3-Dibromo-2-fluoro-6-methylbenzene (structure assumed for this hypothetical route).
Reagents & Equipment:
-
1,3-Dibromo-2-fluoro-6-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane
-
Dry ice (solid CO₂)
-
5% aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk line or glovebox, and appropriately sized, oven-dried Schlenk flasks
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, dissolve the starting material (e.g., 1,3-dibromo-2-fluoro-6-methylbenzene) in anhydrous THF in a Schlenk flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of t-BuLi solution dropwise via syringe, ensuring the internal temperature remains below -70 °C. The bromine at the more sterically accessible 3-position is expected to undergo exchange preferentially.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.
-
Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The mixture will warm as the CO₂ sublimes. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with water. Remove the THF under reduced pressure. Add 5% aqueous NaOH solution to the residue to dissolve the carboxylate salt.
-
Extraction: Wash the aqueous phase with a non-polar solvent (e.g., dichloromethane or ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous phase in an ice bath and acidify to pH 1-2 with concentrated HCl. A precipitate of the crude product should form.
-
Isolation: Extract the acidified aqueous phase twice with ethyl acetate. Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to afford the final product, this compound.[7]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
This compound (CAS 1427373-55-4) is a specialized chemical intermediate with significant potential for application in the pharmaceutical and agrochemical industries. Its polysubstituted structure offers multiple reaction sites for the synthesis of more complex and potentially high-value molecules. While detailed biological and reactivity data are limited in public sources, its utility can be inferred from the extensive use of similar building blocks in modern chemical research and development.
References
- 1. This compound | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
physicochemical properties of 3-Bromo-6-fluoro-2-methylbenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-6-fluoro-2-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Experimental physicochemical data for this compound (CAS: 1427373-55-4) is not widely available in public scientific literature or databases. The following guide compiles available information, including computationally predicted data, and details the standard experimental protocols used to determine these core properties. Predicted values should be treated as estimates until confirmed by laboratory measurement.
Core Physicochemical Properties
This compound is a halogenated and methylated benzoic acid derivative. Its structure suggests it is a weakly acidic, moderately lipophilic solid compound. Understanding its physicochemical profile is essential for applications in medicinal chemistry, serving as a critical building block in the synthesis of more complex molecules, and for predicting its behavior in biological systems.
Data Summary
The following table summarizes the known and predicted . All computational predictions are clearly marked.
| Property | Value | Data Type | Source(s) |
| IUPAC Name | This compound | Identifier | [1] |
| CAS Number | 1427373-55-4 | Identifier | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | Structural | [1][2][3] |
| Molecular Weight | 233.03 g/mol | Structural | [1][3] |
| Exact Mass | 231.954 Da | Structural | [2] |
| Physical Appearance | No data available | Experimental | |
| Melting Point | No data available | Experimental | [4] |
| Boiling Point | 307.2 ± 42.0 °C at 760 mmHg | Predicted | [5] |
| Density | 1.7 ± 0.1 g/cm³ | Predicted | [5] |
| pKa (acidic) | No data available | Experimental | |
| LogP (Octanol-Water) | 2.6 | Predicted | [1] |
| Aqueous Solubility | No data available | Experimental | |
| Solubility in Organics | No data available | Experimental |
Standard Experimental Protocols
The following sections describe standard laboratory methodologies for determining the key physicochemical properties listed above. These represent the gold-standard techniques used in the pharmaceutical and chemical industries.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a solid compound's purity and identity.
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus (e.g., a Thiele tube) alongside a calibrated thermometer. Modern digital melting point apparatuses use a heated block with an integrated camera and thermometer.
-
Measurement: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the T1-T2 range. A narrow range (<2 °C) typically indicates high purity.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting a compound's ionization state at different pH values, which profoundly impacts its solubility, permeability, and receptor binding.
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a jacketed beaker with a magnetic stirrer to maintain constant temperature. A calibrated pH electrode is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a precision burette.
-
Titration Process: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve; it is numerically equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is the industry standard measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mixed and allowed to pre-saturate for 24 hours to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.
-
Concentration Analysis: A sample is carefully removed from each phase. The concentration of the compound in both the n-octanol and aqueous layers is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Thermodynamic Aqueous Solubility
This method determines the equilibrium solubility of a compound, providing a true measure of its maximum dissolved concentration under specific conditions.
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific aqueous buffer (e.g., PBS at pH 7.4). This ensures that a saturated solution will be formed with undissolved solid remaining.
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the saturated aqueous solution (supernatant) from the excess solid.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound. The result is reported in units such as mg/mL or µM.
Visualizations
Logical Relationship of Physicochemical Properties in Drug Discovery
The core physicochemical properties are not independent variables; they collectively influence the potential of a compound to become a viable drug candidate. This diagram illustrates the relationship between these fundamental properties and key downstream considerations in drug development.
Caption: Influence of core properties on drug development attributes.
Generalized Workflow for Physicochemical Characterization
This diagram outlines a typical experimental workflow for characterizing a new chemical entity. The process involves sequential or parallel assays to build a comprehensive profile of the compound's fundamental properties.
Caption: Standard workflow for experimental physicochemical profiling.
References
- 1. This compound | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 3-Bromo-6-fluoro-2-methylbenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Molecular Data
This compound is a substituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a fluorine atom, and a methyl group on the benzoic acid framework. These substitutions are expected to influence its chemical reactivity and biological activity.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below. This information has been aggregated from established chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₆BrFO₂ | PubChem[1] |
| Molecular Weight | 233.04 g/mol | Sigma-Aldrich |
| CAS Number | 1427373-55-4 | Sigma-Aldrich |
| SMILES String | CC1=C(C=CC(=C1C(=O)O)F)Br | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of atoms and the key functional groups within the molecule.
Caption: Molecular Structure of this compound
Experimental Protocols
Representative Synthesis Protocol
The synthesis of this compound can be envisioned through a multi-step process, likely involving the bromination and fluorination of a suitable benzoic acid precursor. A plausible, though not experimentally verified, synthetic workflow is outlined below.
References
An In-depth Technical Guide to the Spectral Data of 3-Bromo-6-fluoro-2-methylbenzoic Acid
Introduction
3-Bromo-6-fluoro-2-methylbenzoic acid is a halogenated and methylated derivative of benzoic acid. Its structural complexity, featuring bromine, fluorine, and methyl substitutions on the aromatic ring, makes it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide provides a detailed overview of the predicted spectral data for this compound, along with standard experimental protocols for acquiring such data.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | Broad Singlet | - |
| Ar-H (meta to COOH) | 7.5 - 7.7 | Doublet | 8.0 - 9.0 |
| Ar-H (ortho to F) | 7.0 - 7.2 | Triplet | 8.0 - 9.0 |
| -CH₃ | 2.3 - 2.5 | Singlet | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-Br | 115 - 120 |
| C-CH₃ | 138 - 142 |
| C-COOH | 130 - 135 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-H | 115 - 120 (d, ²JCF ≈ 20 Hz) |
| -CH₃ | 18 - 22 |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted [M]+ | Key Fragment Ions (m/z) |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ at m/z 231/233 | 187/189 ([M-H-CO₂]⁻) |
| Electron Ionization (EI-MS) | M⁺· at m/z 232/234 | 214/216 ([M-H₂O]⁺·), 187/189 ([M-COOH]⁺) |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.
Infrared (IR) Spectroscopy Data
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1550 - 1600 | Medium |
| C-F (Aryl Fluoride) | 1200 - 1250 | Strong |
| C-Br (Aryl Bromide) | 500 - 600 | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 5 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Figure 3: General workflow for mass spectrometry analysis.
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.
-
Analysis: Acquire spectra in both positive and negative ion modes to determine the most sensitive detection method.
-
Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis by selecting the parent ion and acquiring its product ion spectrum.
Infrared (IR) Spectroscopy
Infrared Spectroscopy Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Conclusion
The predicted spectral data and outlined experimental protocols in this guide provide a foundational framework for the spectroscopic characterization of this compound. While these predictions offer valuable insights, experimental verification remains essential for definitive structural confirmation and for establishing a reliable reference for future research and development activities. Researchers are encouraged to perform their own analyses and contribute the experimental data to public databases to enrich the collective scientific knowledge.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-6-fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-6-fluoro-2-methylbenzoic acid, a key building block in modern medicinal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.
Compound Identification and Properties
This compound is a substituted aromatic carboxylic acid. Its unique trifunctional substitution pattern makes it a valuable intermediate in the synthesis of complex molecular architectures.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1427373-55-4 | PubChem[1] |
| Molecular Formula | C₈H₆BrFO₂ | PubChem[1] |
| Molecular Weight | 233.03 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The following table summarizes its hazard profile.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
| Warning | H335: May cause respiratory irritation[1] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimize exposure risks. The following workflow outlines the key stages of risk assessment and control measures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[4] | Protects against eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin irritation and absorption.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator if dust is generated and ventilation is inadequate. | Prevents respiratory tract irritation.[1] |
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[3][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[5][7]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.
This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this compound before use.
References
- 1. This compound | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic Acid for Researchers and Drug Development Professionals
An Overview of a Key Building Block in Medicinal Chemistry
Introduction
3-Bromo-6-fluoro-2-methylbenzoic acid, with the CAS number 1427373-55-4, is a halogenated aromatic carboxylic acid that has garnered interest within the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core, makes it a valuable synthetic intermediate for the development of novel therapeutic agents. The presence of both bromine and fluorine imparts distinct physicochemical properties that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial availability, key properties, a plausible synthetic approach, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Commercial Data
This compound is commercially available from a variety of chemical suppliers. The following tables summarize its key identification and physicochemical properties based on available data.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1427373-55-4[1] |
| Molecular Formula | C₈H₆BrFO₂[2] |
| Molecular Weight | 233.04 g/mol [1] |
| InChI Key | DHAJISDATRWQGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)Br)C(=O)O |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Purity | ≥95% to ≥98% | Varies by supplier |
| Appearance | White to off-white solid | General observation from supplier data |
| Boiling Point | 307.2 ± 42.0 °C at 760 mmHg | Predicted data |
| Density | 1.7 ± 0.1 g/cm³ | Predicted data |
| Melting Point | Not available | - |
Synthetic Methodology
Plausible Synthetic Pathway
The synthesis could proceed through a multi-step sequence involving diazotization, Sandmeyer reaction, and subsequent oxidation.
Experimental Protocol (Hypothetical)
-
Diazotization of 2-fluoro-6-methylaniline: 2-fluoro-6-methylaniline is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt is then reacted with a solution of copper(I) bromide to introduce the bromine atom onto the aromatic ring, yielding 2-bromo-1-fluoro-3-methylbenzene.
-
Oxidation of the Methyl Group: The methyl group of 2-bromo-1-fluoro-3-methylbenzene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or a mixture of sodium dichromate and sulfuric acid under heating.
-
Work-up and Purification: Following the oxidation, the reaction mixture is worked up by acidification to precipitate the crude this compound. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.
It is crucial to note that this is a proposed synthetic route, and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a good yield and purity of the final product.
Potential Applications in Drug Discovery
Halogenated benzoic acids are a well-established class of building blocks in the synthesis of pharmaceutically active compounds. The incorporation of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The carboxylic acid group can be readily converted into amides, esters, and other functional groups to explore structure-activity relationships (SAR).
Given its structure, this compound could potentially be utilized in the synthesis of inhibitors for various enzymes or as a scaffold for the development of ligands for G-protein coupled receptors (GPCRs) and other biological targets. The specific substitution pattern may offer unique interactions within the binding pockets of target proteins.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.
Caption: Plausible synthetic pathway for this compound.
Application in Drug Discovery
The diagram below illustrates the logical relationship of how this compound can be utilized as a building block in the drug discovery process.
Caption: Role of this compound in drug discovery.
Conclusion
This compound represents a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its trifunctionalized aromatic core provides a versatile platform for the synthesis of complex molecular architectures. While a specific, detailed synthetic protocol is not widely published, established synthetic methodologies for analogous compounds suggest a feasible route for its preparation. The strategic incorporation of this moiety into novel compounds holds promise for the discovery and development of new therapeutic agents with improved pharmacological properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
Synthesis of 3-Bromo-6-fluoro-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic route for 3-Bromo-6-fluoro-2-methylbenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the commercially available starting material, 2-fluoro-6-methylbenzoic acid. The core of this synthetic strategy lies in the regioselective bromination of the aromatic ring, directed by the existing substituents.
Proposed Synthesis Route
The synthesis of this compound can be achieved through a two-step sequence:
-
Esterification: The carboxylic acid functionality of 2-fluoro-6-methylbenzoic acid is first protected as a methyl ester. This is a standard procedure to prevent unwanted side reactions during the subsequent bromination step.
-
Regioselective Bromination and Hydrolysis: The resulting methyl 2-fluoro-6-methylbenzoate undergoes electrophilic aromatic substitution with a suitable brominating agent. The directing effects of the fluorine, methyl, and ester groups favor the introduction of the bromine atom at the C3 position. Subsequent hydrolysis of the ester yields the final product.
Experimental Protocols
Step 1: Synthesis of Methyl 2-fluoro-6-methylbenzoate
This procedure is based on standard esterification methods.
Reaction Scheme:
A Technical Guide to 3-Bromo-6-fluoro-2-methylbenzoic Acid: A Versatile Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 3-Bromo-6-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a key building block for researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications in medicinal chemistry.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is a polysubstituted benzoic acid derivative, a class of compounds widely recognized for their utility in the synthesis of pharmaceuticals and other biologically active molecules. The strategic placement of bromo, fluoro, and methyl groups on the benzoic acid scaffold offers multiple reaction sites for chemical modification, making it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₆BrFO₂ | PubChem |
| Molecular Weight | 233.03 g/mol | PubChem |
| CAS Number | 1427373-55-4 | PubChem |
| Appearance | Solid (Predicted) | |
| Boiling Point | 316.1±30.0 °C at 760 mmHg (Predicted) | |
| Melting Point | 152-156 °C (Similar Compounds)[1] | |
| Density | 1.6±0.1 g/cm³ (Predicted) |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a multi-step process starting from a commercially available substituted toluene derivative. A common strategy involves the introduction of the halogen substituents followed by the oxidation of the methyl group to a carboxylic acid.
Step 1: Bromination of a Fluorotoluene Derivative
A suitable starting material, such as 2-fluoro-6-methylaniline, would first be converted to the corresponding bromofluorotoluene via a Sandmeyer reaction. Alternatively, direct bromination of a fluorotoluene derivative can be achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.
-
Experimental Protocol (General Procedure for Bromination):
-
Dissolve the fluorotoluene derivative in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reflux the reaction mixture with stirring for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated product.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Oxidation of the Methyl Group to a Carboxylic Acid
The resulting 3-bromo-6-fluoro-2-methylbenzene can then be oxidized to the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used for this transformation.
-
Experimental Protocol (General Procedure for Oxidation):
-
Suspend the bromofluoromethylbenzene in an aqueous solution of potassium permanganate.
-
Heat the mixture to reflux with vigorous stirring for several hours. The disappearance of the purple permanganate color indicates reaction progression.
-
After the reaction is complete, cool the mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
References
starting materials for 3-Bromo-6-fluoro-2-methylbenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for the preparation of 3-Bromo-6-fluoro-2-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. This document provides a comprehensive overview of the most viable starting materials and reaction methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal strategies:
-
Directed Ortho-metalation and Carboxylation: This highly regioselective method involves the use of a pre-functionalized starting material, 2-bromo-1-fluoro-3-methylbenzene, which undergoes lithium-halogen exchange or direct deprotonation, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the desired position. The fluorine atom plays a crucial role in directing the metalation to the adjacent ortho position.
-
Electrophilic Bromination: This approach begins with a fluorinated and methylated benzoic acid derivative, such as 2-fluoro-6-methylbenzoic acid or its corresponding ester. The aromatic ring is then subjected to electrophilic bromination. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.
This guide will focus on the Directed Ortho-metalation and Carboxylation route, as it offers superior control over the final product's regiochemistry.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the directed ortho-metalation and carboxylation of 2-bromo-1-fluoro-3-methylbenzene.
| Parameter | Value | Notes |
| Starting Material | 2-Bromo-1-fluoro-3-methylbenzene | Commercially available. |
| Key Reagents | n-Butyllithium (n-BuLi), Dry Ice (solid CO₂) | Standard organometallic and carboxylation reagents. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for maintaining the reactivity of the organolithium intermediate. |
| Reaction Temperature | -78 °C | Critical for the stability of the aryllithium species and to minimize side reactions. |
| Typical Yield | 60-75% | Yields can vary based on reaction scale and purity of reagents and solvents. |
| Purity | >95% | Achievable with standard purification techniques such as recrystallization or column chromatography. |
| Molecular Weight | 233.04 g/mol | Calculated for C₈H₆BrFO₂. |
Experimental Protocols
Synthesis of this compound via Directed Ortho-metalation and Carboxylation
This protocol is adapted from established procedures for the lithiation and carboxylation of substituted haloarenes.[1]
Materials:
-
2-Bromo-1-fluoro-3-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry Ice (solid carbon dioxide)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon or nitrogen inlet.
-
Initial Solution: In the flask, dissolve 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The fluorine atom directs the lithiation to the ortho position.[2]
-
Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in several portions. A vigorous reaction is expected.
-
Quenching and Warming: Once the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic components.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the directed ortho-metalation and carboxylation synthesis of this compound.
Caption: Directed ortho-metalation and carboxylation workflow.
References
The Synthetic Versatility of 3-Bromo-6-fluoro-2-methylbenzoic Acid: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-fluoro-2-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that holds significant promise as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core, offers multiple reaction sites for the construction of complex molecular architectures. While direct biological activity of this compound is not extensively documented, its true value lies in its potential as a key intermediate in the synthesis of potent and selective inhibitors of crucial biological targets, particularly in the realm of oncology. This technical guide explores the potential applications of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and Aurora Kinase inhibitors, providing detailed hypothetical synthetic protocols, quantitative data for representative final compounds, and visualizations of the relevant biological pathways and experimental workflows.
Core Applications in Drug Discovery
The strategic placement of the bromo, fluoro, and methyl groups on the benzoic acid scaffold makes this compound an attractive starting material for the synthesis of targeted therapies. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl or heterocyclic moieties. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the methyl group can provide steric hindrance or be a site for further functionalization. The carboxylic acid group is readily converted to amides, esters, or other functional groups, allowing for the facile linkage to other molecular fragments.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks during DNA replication, a concept known as synthetic lethality.
The benzamide moiety is a well-established pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's catalytic site. This compound can be envisioned as a precursor for the synthesis of novel and potent PARP inhibitors.
The following table summarizes the inhibitory activities of well-known PARP inhibitors, providing a benchmark for the potential efficacy of novel compounds derived from this compound.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| Olaparib | 1.5 | 0.8 | BRCA1-mutant MDA-MB-436 | 30 |
| Rucaparib | 1.2 | 0.6 | BRCA2-mutant Capan-1 | 10 |
| Talazoparib | 0.57 | 0.2 | BRCA1-mutant MX-1 | 0.4 |
This protocol outlines a plausible synthetic route to a novel PARP inhibitor starting from this compound.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., a substituted piperazine derivative) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding benzamide.
Step 2: Suzuki Cross-Coupling
-
To a solution of the benzamide from Step 1 (1.0 eq) in a mixture of toluene and water, add the desired boronic acid or boronic ester (1.5 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand (e.g., SPhos) (0.2 eq).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PARP inhibitor.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: Experimental workflow for the synthesis of a novel PARP inhibitor.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.
Substituted benzoic acids are common structural motifs in many Aurora kinase inhibitors. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel and selective Aurora kinase inhibitors.
The following table presents the inhibitory activities of representative Aurora kinase inhibitors.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| Alisertib (MLN8237) | 1.2 | 396.5 | HCT-116 (colon) | 43 |
| Danusertib (PHA-739358) | 13 | 79 | K562 (leukemia) | 25 |
| Tozasertib (VX-680) | 0.6 | 18 | HCT-116 (colon) | 14 |
This protocol describes a potential synthetic route to a novel Aurora kinase inhibitor utilizing this compound.
Step 1: Synthesis of a Pyrimidine Intermediate
-
React 2,4-dichloro-5-fluoropyrimidine with a suitable amine (e.g., a substituted aniline) in the presence of a base such as DIPEA in a solvent like isopropanol at elevated temperatures to yield a mono-substituted pyrimidine.
-
Purify the product by crystallization or column chromatography.
Step 2: Suzuki Coupling with this compound derivative
-
Convert the carboxylic acid of this compound to a methyl ester using methanol and a catalytic amount of sulfuric acid.
-
Perform a Suzuki coupling reaction between the brominated methyl benzoate and a suitable boronic acid or ester to introduce a desired substituent at the 3-position.
-
Hydrolyze the methyl ester back to the carboxylic acid using lithium hydroxide.
-
Activate the resulting carboxylic acid with a coupling agent like HATU.
-
Couple the activated acid with the pyrimidine intermediate from Step 1 to form the final Aurora kinase inhibitor.
-
Purify the final compound by preparative HPLC.
Caption: Aurora A kinase signaling pathway in mitotic entry.
Caption: Experimental workflow for the synthesis of a novel Aurora kinase inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel therapeutic agents. Its unique chemical features provide a robust platform for the development of potent and selective inhibitors of key cancer targets such as PARP and Aurora kinases. The hypothetical synthetic pathways and workflows presented in this guide illustrate the potential of this compound to contribute to the discovery and development of next-generation cancer therapies. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is warranted to fully realize its potential in medicinal chemistry and drug discovery.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-6-fluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-fluoro-2-methylbenzoic acid. This versatile, sterically hindered building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl carboxylic acids. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety offers multiple points for structural modulation, making it a valuable synthon in the development of novel pharmaceuticals and functional materials.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2][3] The reaction of this compound presents a unique challenge due to the steric hindrance around the bromine atom, imparted by the adjacent methyl and fluoro groups. This necessitates the use of specialized catalyst systems, often employing bulky and electron-rich phosphine ligands, to achieve high yields.[4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes the expected results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under optimized conditions. Due to the steric hindrance, catalyst systems with bulky phosphine ligands are employed.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 94 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 | 88 |
| 4 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 20 | 75* |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 24 | 65** |
*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups, such as 3,5-difluorophenylboronic acid, may result in comparatively lower yields under these specific conditions.[1]
**Note: The coupling with sterically hindered arylboronic acids, such as 2-methylphenylboronic acid, often requires higher catalyst loadings and temperatures to achieve reasonable yields due to increased steric repulsion in the transition state.[5]
Experimental Protocols
The following protocol provides a detailed methodology for the Suzuki coupling of this compound with arylboronic acids. This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered and functionalized aryl bromides.[2]
Protocol 1: General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (SPhos) to the flask under the inert atmosphere.
-
Add the degassed solvent system (5 mL of toluene and 1 mL of water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Below is a diagram illustrating the general experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel PARP Inhibitors Utilizing 3-Bromo-6-fluoro-2-methylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor utilizing 3-Bromo-6-fluoro-2-methylbenzoic acid as a key starting material. The described synthetic route employs a robust amide coupling followed by a palladium-catalyzed Suzuki cross-coupling reaction, common and scalable methods in medicinal chemistry.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The core principle behind their efficacy is synthetic lethality, where the inhibition of a key DNA repair pathway (by the PARP inhibitor) in a cell that already has a compromised repair mechanism leads to cell death.[1]
The benzamide moiety is a well-established pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's active site. This compound serves as a versatile starting material, incorporating the benzamide precursor and a bromine atom that acts as a handle for introducing further molecular complexity through cross-coupling reactions.
PARP Signaling Pathway and Mechanism of Action
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When a PARP inhibitor is introduced, it binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains. This not only halts the recruitment of other DNA repair proteins but also "traps" the PARP enzyme on the DNA. During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis.
Synthetic Workflow
The synthesis of the target PARP inhibitor from this compound is proposed as a two-step process: an initial amide coupling followed by a Suzuki cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-6-fluoro-N-(piperidin-4-yl)-2-methylbenzamide (Intermediate)
This protocol describes the synthesis of the key benzamide intermediate through a two-step sequence of amide coupling followed by deprotection.
Step 1a: Amide Coupling
-
Objective: To couple this compound with tert-butyl 4-aminopiperidine-1-carboxylate.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add tert-butyl 4-aminopiperidine-1-carboxylate and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Step 1b: Deprotection
-
Objective: To remove the Boc protecting group to yield the free amine intermediate.
-
Materials and Reagents:
-
Product from Step 1a (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA dropwise at room temperature.
-
Stir the solution for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired intermediate, which can often be used in the next step without further purification.
-
Protocol 2: Synthesis of the Final PARP Inhibitor via Suzuki Coupling
-
Objective: To couple the intermediate amine with a suitable arylboronic acid to form the final PARP inhibitor.
-
Materials and Reagents:
-
3-Bromo-6-fluoro-N-(piperidin-4-yl)-2-methylbenzamide (1.0 eq)
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one) (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
-
Procedure:
-
In a reaction vessel, combine the intermediate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final PARP inhibitor.
-
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and activity of a PARP inhibitor derived from a fluorobenzamide core.
Table 1: Representative Reaction Yields
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Amide Coupling & Deprotection | This compound | 3-Bromo-6-fluoro-N-(piperidin-4-yl)-2-methylbenzamide | 75-85 |
| 2 | Suzuki Coupling | Intermediate from Step 1 | Final PARP Inhibitor | 60-80 |
Table 2: In Vitro Inhibitory Activity of a Representative Fluorobenzamide-Based PARP Inhibitor
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| Representative Inhibitor | 1.5 - 5.0 | 1.0 - 4.0 |
| Olaparib (Reference) | ~1.9 | ~1.5 |
Note: IC₅₀ values are highly dependent on the specific final structure and assay conditions.
References
Application Notes: 3-Bromo-6-fluoro-2-methylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-fluoro-2-methylbenzoic acid is a halogenated and methylated benzoic acid derivative that holds potential as a versatile building block in medicinal chemistry. Its strategically positioned functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—offer multiple reaction sites for the construction of complex molecular architectures. The presence of both bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions and can influence the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While specific, publicly documented applications leading to clinical candidates are limited, its structural motifs are found in various biologically active compounds, suggesting its utility in the synthesis of novel therapeutic agents.
Potential Applications in Drug Discovery
Based on the reactivity of its functional groups, this compound can serve as a key intermediate in the synthesis of a range of pharmacologically relevant scaffolds.
-
Protein Kinase Inhibitors: The substituted benzoic acid moiety is a common feature in many kinase inhibitors. The carboxylic acid group can be converted to an amide, a common interaction motif with the hinge region of protein kinases. The bromo and fluoro groups can be utilized for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce various aryl or heteroaryl substituents that can occupy the ATP-binding site or allosteric pockets.
-
G-Protein Coupled Receptor (GPCR) Modulators: The structural framework can be elaborated to generate ligands for GPCRs. The substituted phenyl ring can serve as a core scaffold to which pharmacophoric elements are attached to achieve desired potency and selectivity.
-
Enzyme Inhibitors: Beyond kinases, this building block can be used to synthesize inhibitors of other enzyme classes, such as proteases or phosphatases, where the substituted aromatic ring can provide a platform for orienting functional groups to interact with the enzyme's active site.
Synthetic Utility and Key Reactions
The chemical versatility of this compound stems from the distinct reactivity of its functional groups.
Experimental Workflow: Synthesis of Amide Derivatives
A primary application of this benzoic acid derivative is in the formation of amide bonds, a fundamental linkage in many pharmaceutical compounds.
Caption: General workflow for the synthesis of amide derivatives.
Protocol: General Procedure for Amide Coupling
Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Signaling Pathway Interactions
Derivatives of this compound could potentially modulate various signaling pathways implicated in disease. For instance, as kinase inhibitors, they could target pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Data Summary
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Example-01 | Kinase A | Biochemical | 50 |
| Example-02 | Kinase A | Cellular | 250 |
| Example-03 | GPCR B | Binding | 120 |
| Example-04 | GPCR B | Functional | 400 |
Conclusion
This compound represents a promising, albeit underexplored, starting material for the synthesis of novel, biologically active small molecules. Its unique substitution pattern provides a valuable platform for medicinal chemists to generate diverse compound libraries for screening against various therapeutic targets. The protocols and conceptual workflows provided herein offer a foundation for researchers to begin exploring the potential of this versatile chemical building block in their drug discovery programs. Further research is warranted to fully elucidate its applications and to identify lead compounds with therapeutic potential.
Application Notes and Protocols for the Synthesis of Novel Inhibitors Using 3-Bromo-6-fluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Bromo-6-fluoro-2-methylbenzoic acid as a versatile starting material for the synthesis of novel enzyme inhibitors. While direct experimental data for this specific molecule is limited in published literature, its structural features suggest significant potential for developing potent inhibitors targeting key enzymes implicated in various diseases. This document leverages data and protocols from structurally analogous compounds to provide a robust framework for research and development.
Introduction: The Potential of this compound in Inhibitor Design
This compound is a unique chemical scaffold possessing several features that make it an attractive starting point for the synthesis of novel inhibitors. The presence of a carboxylic acid group allows for straightforward derivatization, such as amide bond formation, to introduce diverse chemical moieties. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex biaryl structures. Furthermore, the fluorine and methyl substitutions on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
Based on the known activities of similarly substituted benzoic acid derivatives, promising therapeutic targets for inhibitors synthesized from this compound include acetylcholinesterase (AChE) and carbonic anhydrases (CAs).
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[1]
-
Carbonic Anhydrases (CAs): A family of metalloenzymes involved in numerous physiological processes.[2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[2]
Data Presentation: Inhibitory Activities of Analogous Benzoic Acid Derivatives
The following tables summarize the inhibitory activities of various benzoic acid derivatives against acetylcholinesterase and carbonic anhydrase, providing a benchmark for the potential efficacy of novel compounds derived from this compound.
Table 1: Acetylcholinesterase Inhibitory Activity of Benzoic Acid Derivatives
| Compound Class | Specific Derivative | Target | Inhibition Value (IC₅₀/Kᵢ) | Reference |
| Methylene-aminobenzoic acid derivatives | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted | AChE | Kᵢ = 33.00 ± 0.29 nM | [3] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | cyclohexanone-substituted | AChE | Kᵢ = 18.78 ± 0.09 nM | [3] |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | 2,2-dimethyl-1,3-dioxan-4-one-substituted | AChE | Kᵢ = 13.62 ± 0.21 nM | [3] |
| Thiazolidinone derivatives | - | AChE | IC₅₀ = 209.53 ± 1.01 µM to 1656.01 ± 1.60 µM | [4] |
| Hydroxybenzoic acids | - | AChE | IC₅₀ = 5.50 to 34.19 µmol/µmol of AChE | [5] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Benzoic Acid Derivatives
| Compound Class | Specific Derivative | Target Isoform | Inhibition Value (Kᵢ) | Reference |
| Benzenesulfonamide derivatives | Compound 13a | hCA II | 7.6 nM | [6] |
| 2-(benzylsulfinyl)benzoic acid derivatives | - | hCA I | >100 µM | [7] |
| Benzoic acid analogues | - | hCA I, II | Micromolar range | [8] |
| 4-chloro-3-sulfamoyl benzenecarboxamides | - | CA I, II, IV | Low nanomolar range for CA II and IV | [9] |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and evaluation of novel inhibitors starting from this compound. These are based on established procedures for analogous compounds and should be optimized for the specific target molecule.
General Synthetic Strategies
Two primary synthetic routes are proposed for the derivatization of this compound: amide coupling at the carboxylic acid moiety and Suzuki coupling at the bromine position.
References
- 1. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-Coupling of 3-Bromo-6-fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common cross-coupling reactions utilizing 3-Bromo-6-fluoro-2-methylbenzoic acid as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the strategic placement of bromo, fluoro, and methyl groups on the benzoic acid scaffold, which allows for the synthesis of complex, highly functionalized aromatic compounds. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented as robust starting points for reaction optimization.
General Considerations for Cross-Coupling Reactions
Cross-coupling reactions are powerful synthetic tools, but their success is highly dependent on the careful exclusion of oxygen and moisture. It is imperative that all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. Glassware should be thoroughly dried in an oven or by flame-drying under vacuum before use. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome, and screening of these parameters is often necessary to achieve optimal yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | SPhos, XPhos, PPh₃, dppf | The choice of ligand is crucial and substrate-dependent. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An inorganic base is required to activate the boronic acid. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | 1.1 to 1.5 equivalents are typically used. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) and add them to the Schlenk flask.
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful method for the synthesis of arylamines from aryl halides.[1][2]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | BINAP, Xantphos, RuPhos | The choice of a bulky electron-rich phosphine ligand is critical. |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Amine | Primary or secondary amines | 1.1 to 1.5 equivalents are typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-120 °C | Reaction temperature is substrate-dependent. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a magnetic stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., BINAP, 0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes.
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-5 mol%. |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts (1-10 mol%). |
| Base | Et₃N, i-Pr₂NH, Piperidine | Often used as both the base and a co-solvent. |
| Terminal Alkyne | Various aryl and alkyl alkynes | 1.1 to 2.0 equivalents are commonly used. |
| Solvent | THF, DMF, Toluene | Anhydrous aprotic solvents are preferred. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to other couplings. |
| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide (0.05 equiv.).
-
Solvent and Reagent Addition: Evacuate the flask and backfill with an inert gas. Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired product.
Caption: Key components and relationships in a Sonogashira coupling.
Disclaimer: The provided protocols are intended as a general guide. The optimal reaction conditions for the cross-coupling of this compound may vary depending on the specific coupling partner and desired product. It is highly recommended that researchers perform small-scale optimization experiments to identify the most effective conditions for their specific application.
References
Application Notes and Protocols: Derivatization of 3-Bromo-6-fluoro-2-methylbenzoic Acid for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-6-fluoro-2-methylbenzoic acid is a versatile scaffold for drug discovery, offering multiple points for chemical modification. Its structure contains a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on an aromatic ring. The carboxylic acid group is readily derivatized to form amides or esters, while the bromo substituent serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[1][2] The fluorine and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable starting point for developing targeted therapeutics.[1] These application notes provide detailed protocols for the derivatization of this scaffold and illustrate its potential in generating compound libraries for structure-activity relationship (SAR) studies.
Key Derivatization Strategies
The derivatization of this compound can be strategically approached from two primary functional groups: the carboxylic acid and the aryl bromide. This dual reactivity allows for the generation of a diverse library of compounds from a single, advanced intermediate.
References
Application Notes and Protocols: 3-Bromo-6-fluoro-2-methylbenzoic acid as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Bromo-6-fluoro-2-methylbenzoic acid in the synthesis of valuable heterocyclic scaffolds. The unique substitution pattern of this benzoic acid derivative, featuring a bromine atom ortho to the carboxylic acid and a fluorine atom in the para position, makes it an attractive starting material for the construction of quinazolinones and benzoxazinones, which are privileged structures in medicinal chemistry. The protocols outlined below are based on established palladium- and copper-catalyzed cyclization strategies.
Synthesis of 8-Bromo-5-fluoro-6-methyl-4H-3,1-benzoxazin-4-one
The synthesis of benzoxazinone derivatives from ortho-bromo benzoic acids can be achieved through a palladium-catalyzed carbonylation reaction. This approach offers a direct and efficient route to this important heterocyclic core.
Reaction Scheme:
Experimental Protocol:
A proposed experimental protocol for the synthesis of 8-Bromo-5-fluoro-6-methyl-4H-3,1-benzoxazin-4-one is detailed below. This protocol is adapted from established palladium-catalyzed carbonylation methods for the synthesis of benzoxazinones from N-(o-bromoaryl)amides.[1]
-
Amide Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of an appropriate amide (e.g., formamide, 1.5 eq) and triethylamine (2.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification of the Intermediate: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-(3-bromo-6-fluoro-2-methylbenzoyl)amide by column chromatography on silica gel.
-
Palladium-Catalyzed Carbonylation: To a sealed tube, add the purified N-(3-bromo-6-fluoro-2-methylbenzoyl)amide (1.0 eq), palladium(II) acetate (0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in an anhydrous solvent such as toluene or dioxane (0.2 M).
-
Reaction Execution: Purge the tube with carbon monoxide (CO) gas and then maintain a CO atmosphere (balloon). Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-Bromo-5-fluoro-6-methyl-4H-3,1-benzoxazin-4-one.
Quantitative Data (Representative):
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of benzoxazinones, adapted from analogous reactions.[1]
| Reagent/Parameter | Amount/Condition |
| Starting Material | 1.0 mmol |
| Palladium(II) Acetate | 0.1 mmol (10 mol%) |
| Ligand (Xantphos) | 0.2 mmol (20 mol%) |
| Base (K₂CO₃) | 2.0 mmol |
| Solvent (Toluene) | 5 mL |
| CO Pressure | 1 atm (balloon) |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Yield | 60-85% (estimated) |
Logical Workflow for Benzoxazinone Synthesis:
Caption: Workflow for the synthesis of 8-Bromo-5-fluoro-6-methyl-4H-3,1-benzoxazin-4-one.
Synthesis of 8-Bromo-5-fluoro-6-methylquinazolin-4(3H)-one
Quinazolinones are another class of heterocycles readily accessible from ortho-bromo benzoic acids. A common strategy involves the initial formation of an amide followed by a copper- or palladium-catalyzed intramolecular C-N bond formation.
Reaction Scheme:
Experimental Protocol:
The following is a proposed protocol for the synthesis of 8-Bromo-5-fluoro-6-methylquinazolin-4(3H)-one, based on copper-catalyzed amination and cyclization reactions of related o-bromobenzamides.[2]
-
Amide Formation: Prepare the N-formyl-3-bromo-6-fluoro-2-methylbenzamide intermediate as described in Step 1 of the benzoxazinone synthesis, using formamide as the amine source.
-
Copper-Catalyzed Cyclization: In a sealable reaction vessel, combine the N-formyl-3-bromo-6-fluoro-2-methylbenzamide (1.0 eq), copper(I) iodide (0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in an anhydrous solvent like dimethyl sulfoxide (DMSO) (0.5 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-130 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 8-Bromo-5-fluoro-6-methylquinazolin-4(3H)-one.
Quantitative Data (Representative):
The table below presents representative quantitative data for the copper-catalyzed synthesis of quinazolinones from analogous o-bromobenzamides.[2]
| Reagent/Parameter | Amount/Condition |
| Starting Amide | 1.0 mmol |
| Copper(I) Iodide | 0.1 mmol (10 mol%) |
| Ligand (L-proline) | 0.2 mmol (20 mol%) |
| Base (K₂CO₃) | 2.0 mmol |
| Solvent (DMSO) | 2 mL |
| Temperature | 120 °C |
| Reaction Time | 20 hours |
| Yield | 65-90% (estimated) |
Logical Workflow for Quinazolinone Synthesis:
Caption: Workflow for the synthesis of 8-Bromo-5-fluoro-6-methylquinazolin-4(3H)-one.
Signaling Pathway Analogy: Catalytic Cycle for C-N Coupling
The core of the quinazolinone synthesis is the intramolecular C-N bond formation, which proceeds through a catalytic cycle. The following diagram illustrates a generalized catalytic cycle for a copper-catalyzed amination reaction.
Caption: Generalized catalytic cycle for copper-catalyzed C-N bond formation.
References
Application Note: Protocols for Amide Coupling with 3-Bromo-6-fluoro-2-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug development.[1][2] This document provides detailed experimental protocols for the synthesis of amides using 3-Bromo-6-fluoro-2-methylbenzoic acid, a substituted aromatic carboxylic acid. The presence of an ortho-methyl group introduces steric hindrance, which can pose challenges for the coupling reaction.[3] Therefore, the selection of an appropriate and highly efficient coupling reagent is crucial for achieving high yields.
This application note details two robust protocols: the primary method utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a uranium salt-based reagent known for its high reactivity and effectiveness with sterically hindered substrates.[4][5] An alternative protocol using the common carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is also provided.[4][6]
Representative Data
The following table summarizes representative data for the amide coupling of this compound with various amines using the HATU-mediated protocol. Yields are highly dependent on the specific amine substrate and the efficiency of the purification process.
| Entry | Amine Partner | Product | Reaction Time (h) | Representative Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-bromo-6-fluoro-2-methylbenzamide | 4 | 90 |
| 2 | Aniline | N-Phenyl-3-bromo-6-fluoro-2-methylbenzamide | 12 | 75 |
| 3 | Morpholine | (3-Bromo-6-fluoro-2-methylphenyl)(morpholino)methanone | 3 | 94 |
| 4 | tert-Butylamine | N-(tert-Butyl)-3-bromo-6-fluoro-2-methylbenzamide | 18 | 68 |
Experimental Protocols
Primary Protocol: HATU-Mediated Amide Coupling
This protocol is highly recommended for coupling this compound, especially with sterically hindered or less reactive amines, due to HATU's high reactivity and ability to minimize racemization.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to make a 0.1-0.2 M solution).
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[4]
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4] This removes the DMF, excess reagents, and water-soluble byproducts like tetramethylurea.[4]
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide product can be purified by flash column chromatography on silica gel or by recrystallization.
Alternative Protocol: EDC/HOBt-Mediated Amide Coupling
This method is a cost-effective and widely used alternative for amide bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equiv)
-
HOBt (Hydroxybenzotriazole, 1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents as listed in the primary protocol.
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv). Dissolve the components in anhydrous DCM or DMF.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath.[7]
-
Reagent Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[4]
-
Aqueous Workup: Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4][8]
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the primary HATU protocol and the general mechanism of activation.
Caption: Workflow for HATU-mediated amide synthesis.
Caption: Simplified mechanism of HATU-mediated coupling.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. hepatochem.com [hepatochem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-6-fluoro-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-fluoro-2-methylbenzoic acid is a key building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group, makes it a valuable precursor for complex molecular architectures. This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its derivatives, with a focus on process considerations for larger-scale production.
Synthetic Pathways and Scale-Up Considerations
The synthesis of this compound on a laboratory scale can be approached through several strategic pathways. For industrial-scale production, factors such as cost of starting materials, reaction safety, and scalability of each step are critical. Two plausible routes for the synthesis are outlined below, followed by a discussion on the synthesis of its derivatives.
Route 1: Sandmeyer Reaction of 2-Amino-6-fluoro-3-bromotoluene
The Sandmeyer reaction provides a classic and reliable method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] This approach is amenable to scale-up with careful control of temperature and reagent addition.[1][3]
Experimental Workflow: Sandmeyer Reaction Route
Caption: Synthetic workflow for this compound via a Sandmeyer reaction.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 2-Amino-6-fluoro-3-bromotoluene
-
To a cooled (0-5 °C) solution of 2-amino-6-fluoro-3-bromotoluene in aqueous hydrobromic acid, slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate reactor, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product, 3-bromo-6-fluoro-2-methylbenzonitrile, with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude nitrile.
Step 3: Hydrolysis to the Carboxylic Acid
-
To the crude 3-bromo-6-fluoro-2-methylbenzonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Route 2: Directed ortho-Metalation (DoM) of 1-Bromo-4-fluoro-2-methylbenzene
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[4][5][6] The fluorine and bromine atoms can act as directing groups, although fluorine is generally a weaker directing group than bromine. The use of a strong lithium base, such as n-butyllithium or LDA, is required.[6]
Experimental Workflow: Directed ortho-Metalation Route
Caption: Synthetic workflow for this compound via Directed ortho-Metalation.
Protocol 2: Synthesis of this compound via DoM
Step 1: Directed ortho-Metalation
-
In a flame-dried, inert atmosphere reactor, dissolve 1-bromo-4-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the aryllithium intermediate.
Step 2: Carboxylation
-
While maintaining the temperature at -78 °C, add an excess of freshly crushed dry ice (solid CO2) to the reaction mixture in portions.
-
Allow the reaction to slowly warm to room temperature overnight with stirring.
Step 3: Acidic Workup and Purification
-
Quench the reaction with water.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Derivatives
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various derivatives, such as esters and amides, which are common intermediates in drug synthesis.
Synthesis of Methyl 3-Bromo-6-fluoro-2-methylbenzoate
Protocol 3: Esterification
-
Suspend this compound in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Synthesis of 3-Bromo-6-fluoro-2-methylbenzamide
The formation of amides from carboxylic acids on a large scale often utilizes coupling reagents to avoid the harsh conditions of converting to an acid chloride.[7]
Protocol 4: Amide Coupling
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HBTU, HATU, or EDC) and an amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., a solution of ammonia in an organic solvent or an amine hydrochloride with an additional equivalent of base).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup to remove the coupling byproducts and unreacted reagents.
-
The product can be isolated by extraction and purified by crystallization or chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of substituted benzoic acids and their derivatives based on literature precedents for similar compounds. Actual yields for the scale-up of this compound will depend on process optimization.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Sandmeyer Cyanation | Aryl Diazonium Salt | Aryl Nitrile | 70-90 | >95 |
| Nitrile Hydrolysis | Aryl Nitrile | Benzoic Acid | 85-95 | >98 |
| DoM & Carboxylation | Aryl Halide | Benzoic Acid | 60-80 | >97 |
| Esterification | Benzoic Acid | Methyl Ester | >90 | >99 |
| Amide Coupling | Benzoic Acid | Amide | 75-95 | >98 |
Application in Drug Development: BRAF Kinase Inhibitors
Substituted benzoic acids, particularly those with halogen and methyl groups, are crucial components in the synthesis of kinase inhibitors for cancer therapy. For instance, the core structure of several BRAF inhibitors, such as Dabrafenib and Vemurafenib, incorporates complex substituted aromatic moieties.[8][9][10][11] BRAF is a serine/threonine-protein kinase that is part of the MAPK/ERK signaling pathway.[12]
MAPK/ERK Signaling Pathway and BRAF Inhibition
Caption: The MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.
Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[12] BRAF inhibitors are designed to block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth. The synthesis of these complex inhibitors often relies on building blocks like this compound, which can be elaborated through cross-coupling and amide bond formation reactions to construct the final drug molecule.
Conclusion
The scale-up synthesis of this compound and its derivatives is a critical process for the production of advanced pharmaceutical intermediates. The choice of synthetic route, whether through a Sandmeyer reaction or directed ortho-metalation, will depend on a careful evaluation of safety, cost, and scalability. The protocols and data presented here provide a foundation for the development of robust and efficient large-scale manufacturing processes for this important chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 5. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of dabrafenib - Eureka | Patsnap [eureka.patsnap.com]
- 9. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 12. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-6-fluoro-2-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 3-Bromo-6-fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The structure of this compound presents several challenges. The ortho-methyl group introduces steric hindrance, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Additionally, the carboxylic acid group can interact with the palladium catalyst or the base, potentially leading to catalyst deactivation or other side reactions.[2]
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For sterically hindered substrates like this, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[3] A more robust system is recommended. Good starting points include using a palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ precatalyst in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3][4] These ligands can facilitate the oxidative addition of the hindered aryl bromide and promote the reductive elimination step.[3]
Q3: What is the best choice of base and solvent for this reaction?
A3: The choice of base is critical. Inorganic bases are commonly used.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for hindered substrates.[3] A mixture of an organic solvent and water is typically employed to ensure the solubility of all reactants.[4] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[4]
Q4: Should I protect the carboxylic acid group before the reaction?
A4: While Suzuki couplings can tolerate acidic protons, the carboxylic acid in this compound can sometimes cause issues.[2] If you are experiencing low yields or catalyst deactivation after optimizing other conditions, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4] A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material (this compound) and the formation of the desired product.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst system for the sterically hindered substrate.[1][3] 2. Catalyst decomposition (e.g., formation of palladium black).[2] 3. Poor choice of base or solvent, leading to poor solubility or slow reaction.[4] 4. Reaction temperature is too low. | 1. Switch to a more active catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos).[3][4] 2. Increase the ligand-to-palladium ratio or use a more robust ligand. Ensure the reaction is properly degassed to prevent oxidation of the Pd(0) species.[2] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[3][4] 4. Gradually increase the reaction temperature, for example, from 80°C to 100°C.[2] |
| Significant Side Products Observed | 1. Homocoupling: Coupling of two boronic acid molecules.[2] 2. Protodeboronation: Cleavage of the C-B bond on the boronic acid partner.[1][2] 3. Debromination: Loss of the bromine atom from the starting material without coupling. | 1. Optimize the catalyst and ligand system. Bidentate ligands like dppf can sometimes suppress homocoupling.[2] Ensure an appropriate stoichiometry of aryl halide to boronic acid (typically 1:1.1 to 1:1.5).[2] 2. Use anhydrous and thoroughly degassed solvents. Consider using a milder base or more stable boronic esters (e.g., pinacol esters).[1][2] 3. This can be caused by certain catalyst/ligand combinations or impurities. Screening different conditions may be necessary. |
| Reaction is Sluggish or Stalls | 1. Steric hindrance from the ortho-methyl group slowing down the reaction.[1] 2. Catalyst inhibition by the carboxylic acid group.[2] 3. Insufficient base strength to activate the boronic acid.[5] | 1. Employ more reactive catalyst systems with bulky ligands designed for hindered substrates.[3] Consider increasing the reaction temperature.[6] 2. Protect the carboxylic acid as an ester prior to the coupling reaction.[2] 3. Try a stronger base, such as K₃PO₄ or Cs₂CO₃.[3] |
| Difficulty in Product Purification | 1. Removal of residual palladium catalyst. 2. Separation of the product from unreacted boronic acid or homocoupled byproducts. | 1. After the reaction, consider a workup with an aqueous solution of a sulfur-containing reagent like sodium bisulfite to help remove palladium.[7] 2. An acid-base extraction can be effective. Acidify the aqueous layer to protonate the carboxylic acid product, causing it to precipitate or be extracted into an organic solvent.[4] Purification by column chromatography may also be necessary.[8] |
Data Presentation: Starting Conditions for Optimization
The following table summarizes typical conditions used for Suzuki couplings of sterically hindered aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | (dppf used in catalyst) |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (3.0 equiv.) |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) |
| Temperature | 100 °C | 90 °C | 80 °C |
| Boronic Acid | 1.2 equiv. | 1.3 equiv. | 1.2 equiv. |
Experimental Protocols
General Procedure for Suzuki Coupling
This protocol is a general guideline and should be optimized for the specific boronic acid being used.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). Then, add the degassed solvent system (e.g., dioxane and water) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours).[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the aqueous layer. To isolate the carboxylic acid product, acidify the aqueous layer with 1M HCl to a pH of approximately 2.[4]
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
Technical Support Center: 3-Bromo-6-fluoro-2-methylbenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-2-methylbenzoic acid. The information is designed to help identify and resolve common issues related to byproducts encountered during its synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the likely synthetic route.
Route 1: Ortho-lithiation and Carboxylation of 1-Bromo-4-fluoro-2-methylbenzene
This synthetic approach involves the directed lithiation of 1-bromo-4-fluoro-2-methylbenzene followed by quenching with carbon dioxide.
Common Issues and Resolutions:
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low yield of the desired product with significant recovery of starting material. | Incomplete lithiation reaction. | - Ensure anhydrous conditions, as organolithium reagents react with water. - Increase the equivalents of the organolithium reagent (e.g., n-BuLi or LDA). - Extend the reaction time for the lithiation step. - Optimize the reaction temperature, as some lithiations require specific temperature control. |
| Presence of 4-fluoro-2-methylbenzoic acid as a major byproduct. | Metal-halogen exchange followed by protonation during workup. | - Use a hindered base like lithium diisopropylamide (LDA) instead of n-butyllithium (n-BuLi) to favor deprotonation over halogen exchange. - Maintain a very low reaction temperature (e.g., -78 °C) to suppress metal-halogen exchange. |
| Formation of isomeric benzoic acids. | Non-selective lithiation at other positions on the aromatic ring. | - The directing effect of the fluorine and methyl groups should favor lithiation at the 3-position. If other isomers are observed, consider using a different directing group or synthetic strategy. |
| Presence of a di-acid byproduct. | Di-lithiation of the starting material. | - Use a stoichiometric amount of the organolithium reagent. An excess can lead to multiple deprotonations. |
Route 2: Sandmeyer Reaction of 3-Amino-6-fluoro-2-methylbenzoic Acid
This route involves the diazotization of 3-amino-6-fluoro-2-methylbenzoic acid followed by a copper(I) bromide-mediated substitution.
Common Issues and Resolutions:
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Significant formation of 6-fluoro-3-hydroxy-2-methylbenzoic acid. | Reaction of the diazonium salt with water.[1] | - Ensure the reaction temperature is kept low (typically 0-5 °C) during diazotization and subsequent reaction to minimize decomposition of the diazonium salt. - Use a non-aqueous solvent for the Sandmeyer reaction if possible. |
| Presence of unreacted 3-amino-6-fluoro-2-methylbenzoic acid. | Incomplete diazotization. | - Ensure the correct stoichiometry of sodium nitrite and acid. - Add the sodium nitrite solution slowly to maintain a low temperature and allow for complete reaction. |
| Formation of azo-coupled byproducts. | Side reaction of the diazonium salt with the starting aniline or other aromatic species. | - Maintain a low concentration of the diazonium salt. - Ensure efficient stirring to prevent localized high concentrations. |
| Low overall yield. | Instability of the diazonium salt. | - Use the diazonium salt immediately after its formation. Do not attempt to isolate it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts I might encounter?
A1: The most likely isomeric byproduct depends on the synthetic route. In an electrophilic bromination of 6-fluoro-2-methylbenzoic acid, you could expect to see 5-bromo-6-fluoro-2-methylbenzoic acid and potentially 4-bromo-6-fluoro-2-methylbenzoic acid. If using an ortho-lithiation strategy, improper control could lead to lithiation and carboxylation at other positions, though this is less common due to directing group effects.
Q2: How can I best purify this compound from its byproducts?
A2: Recrystallization is a highly effective method for purifying substituted benzoic acids.[2] A suitable solvent system (e.g., ethanol/water or toluene) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities have different solubility profiles. For separating isomeric mixtures that are difficult to resolve by recrystallization, column chromatography on silica gel is a viable option.
Q3: Are there analytical techniques that can help me identify and quantify these byproducts?
A3: Yes, several analytical techniques are well-suited for this purpose. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a buffered mobile phase is excellent for separating and quantifying the desired product and its isomeric and non-isomeric byproducts.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the carboxylic acid to its methyl ester, to identify the byproducts by their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown impurities.
Q4: Can byproducts from the starting materials carry through to the final product?
A4: Absolutely. Impurities in your starting materials can lead to corresponding byproducts in your final product. For example, if your 1-bromo-4-fluoro-2-methylbenzene starting material for a lithiation reaction is contaminated with other isomers, you will likely obtain a mixture of isomeric benzoic acids. It is crucial to ensure the purity of your starting materials before beginning the synthesis.
Data Presentation
The following table summarizes hypothetical quantitative data for byproduct formation in two common synthetic routes. This data is for illustrative purposes to highlight potential impurity profiles.
Table 1: Illustrative Byproduct Profile for the Synthesis of this compound
| Synthetic Route | Byproduct | Chemical Structure | Hypothetical % Area (HPLC) |
| Ortho-lithiation/Carboxylation | 1-Bromo-4-fluoro-2-methylbenzene (Unreacted) | C7H6BrF | 5-15% |
| 4-Fluoro-2-methylbenzoic acid | C8H7FO2 | 2-10% | |
| 5-Bromo-6-fluoro-2-methylbenzoic acid | C8H6BrFO2 | <2% | |
| Sandmeyer Reaction | 6-Fluoro-3-hydroxy-2-methylbenzoic acid | C8H7FO3 | 5-20% |
| 3-Amino-6-fluoro-2-methylbenzoic acid (Unreacted) | C8H8FNO2 | 2-8% | |
| Azo-dimer byproduct | C16H12BrF2N2O4 | <3% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ortho-lithiation and Carboxylation (Adapted from a similar procedure[7])
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
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Carboxylation: An excess of freshly crushed dry ice (solid CO2) is added in small portions to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.
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Workup: The reaction is quenched with water. The organic layer is extracted with aqueous sodium hydroxide. The combined aqueous layers are washed with diethyl ether to remove any unreacted starting material.
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Isolation: The aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried.
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Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Sandmeyer Reaction (General Procedure)
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Diazotization: 3-Amino-6-fluoro-2-methylbenzoic acid (1.0 eq) is suspended in an aqueous solution of hydrobromic acid. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature.
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Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared and cooled to 0 °C. The cold diazonium salt solution is added slowly to the copper(I) bromide solution with vigorous stirring.
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Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) until nitrogen evolution ceases.
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Isolation: The mixture is cooled to room temperature, and the crude product is extracted with an organic solvent like ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude solid is purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the ortho-lithiation route.
Caption: Troubleshooting workflow for the Sandmeyer reaction route.
References
solubility issues of 3-Bromo-6-fluoro-2-methylbenzoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 3-Bromo-6-fluoro-2-methylbenzoic acid in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Based on the "like dissolves like" principle, polar organic solvents are the best starting points.[1] Good candidates include:
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Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetone.
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Polar Protic Solvents (Alcohols): Methanol, Ethanol, and Isopropanol.[2]
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Chlorinated Solvents: Dichloromethane and Chloroform may also be effective, though likely to a lesser extent than highly polar solvents.
Q3: How does temperature typically affect the solubility of this compound?
A3: For most solid solutes, including substituted benzoic acids, solubility in organic solvents increases with temperature.[2][3] If you are experiencing poor solubility at room temperature, gentle heating of the solvent can significantly improve dissolution. However, it is crucial to be aware of the compound's thermal stability to prevent degradation.
Q4: Can pH be adjusted to improve solubility in aqueous or mixed-solvent systems?
A4: Yes. Although the focus is on organic solvents, if working with a mixed aqueous-organic system, pH is a critical factor. As a carboxylic acid, this compound is a weak acid.[4] Increasing the pH of an aqueous solution by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid to form a more polar and significantly more water-soluble carboxylate salt.[5][6] This principle can be used to dissolve the compound in a basic aqueous phase, which can then be mixed with a miscible organic co-solvent.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.
Problem: The compound is not dissolving in the chosen organic solvent at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Polarity | The selected solvent may not be polar enough to effectively solvate the carboxylic acid group. Try a more polar solvent such as DMSO or DMF. |
| Low Temperature | The dissolution process may be endothermic. Gently warm the mixture while stirring. Monitor for any signs of compound degradation (e.g., color change). |
| Inadequate Mixing | The solid particles may not have sufficient contact with the solvent. Use vigorous stirring, vortexing, or sonication to increase the rate of dissolution. |
| Saturation Limit Reached | The concentration of the compound may have exceeded its solubility limit in that specific solvent at the current temperature. Try adding more solvent to decrease the concentration or heat the solution to increase the solubility limit. |
Problem: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Suggested Solution |
| Temperature Fluctuation | If the solution was heated to dissolve the compound, it may precipitate upon cooling to room temperature. Maintain a constant, elevated temperature if your experimental setup allows, or find a solvent in which the compound is soluble at room temperature. |
| Change in Solvent Composition | If a co-solvent system is being used, a change in the solvent ratio (e.g., through evaporation of a more volatile component) can lead to precipitation. Ensure the solvent system is stable under your experimental conditions. |
| Chemical Reaction/Degradation | The compound may be reacting with the solvent or degrading over time into a less soluble species. Assess the stability of the compound in the chosen solvent, especially if heating or prolonged storage is involved. |
Illustrative Solubility Data
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) (Hypothetical) | Solubility at 50°C (mg/mL) (Hypothetical) |
| Hexane | 0.1 | < 0.1 | < 0.5 |
| Toluene | 2.4 | ~ 5 | ~ 20 |
| Dichloromethane | 3.1 | ~ 15 | ~ 50 |
| Acetone | 5.1 | ~ 100 | > 200 |
| Ethanol | 5.2 | ~ 150 | > 300 |
| Methanol | 6.6 | ~ 200 | > 400 |
| Dimethylformamide (DMF) | 6.4 | > 300 | > 500 |
| Dimethyl sulfoxide (DMSO) | 7.2 | > 400 | > 600 |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method for quickly assessing the approximate solubility of this compound in a range of solvents.
Materials:
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This compound
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A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, DMF, DMSO)
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Small vials or test tubes (e.g., 1.5 mL or 4 mL)
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Calibrated micropipettes
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Vortex mixer
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Sonicator (optional)
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Analytical balance
Procedure:
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Weigh out a small, precise amount of this compound (e.g., 5 mg) into a tared vial.
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Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial. This creates an initial high concentration (e.g., 50 mg/mL).
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Vortex the mixture vigorously for 1-2 minutes. If undissolved solid remains, sonicate for 5-10 minutes.
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Observe the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL.
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If the solid has not dissolved, add another measured volume of solvent (e.g., 100 µL) to dilute the concentration (now 25 mg/mL).
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Repeat the vortexing/sonication process.
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Continue adding solvent in a stepwise manner until the solid completely dissolves.[7]
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The approximate solubility is the concentration at which the compound fully dissolves. For example, if 5 mg of the compound dissolves completely after adding a total of 500 µL of solvent, the solubility is approximately 10 mg/mL.
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Repeat this process for each solvent of interest.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting poor solubility.
Factors Affecting Solubility
Caption: Key factors influencing the solubility of the target compound.
References
Technical Support Center: Preventing Dehalogenation of 3-Bromo-6-fluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when working with 3-Bromo-6-fluoro-2-methylbenzoic acid in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 6-fluoro-2-methylbenzoic acid as a byproduct. This reduces the yield of the desired product and complicates purification. The substitution pattern of this compound, including the sterically demanding ortho-methyl group, can influence its susceptibility to this side reaction.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation, specifically hydrodehalogenation, is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including solvents (like alcohols), bases (especially alkoxides), water, or the phosphine ligand itself. The Pd-H species can then react with the aryl halide in a competing pathway to the desired cross-coupling, leading to the dehalogenated product.
Q3: How do the substituents on this compound affect its reactivity?
A3: The electronic and steric nature of the substituents play a crucial role:
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Ortho-methyl group: This group provides significant steric hindrance around the bromine atom. This can slow down the desired oxidative addition step and potentially favor side reactions.
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Meta-fluoro group: As a strongly electron-withdrawing group, the fluorine atom makes the aromatic ring more electron-deficient, which can facilitate oxidative addition.
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Ortho-carboxylic acid group: This group can potentially coordinate to the palladium catalyst, influencing the reaction mechanism. Under basic conditions, the carboxylate can also affect the solubility and reactivity of the substrate.
Q4: Are there general strategies to minimize dehalogenation?
A4: Yes, several general strategies can be employed:
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Ligand Selection: Utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination step over the dehalogenation pathway.
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Base Selection: Opt for weaker, non-nucleophilic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of strong bases like sodium tert-butoxide (NaOtBu).
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Solvent Choice: Use aprotic, non-polar solvents like toluene or dioxane. Protic solvents or those that can act as hydride sources should be avoided.
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Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of dehalogenation.
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Reagent Purity: Ensure all reagents and solvents are dry and of high purity to minimize potential sources of hydride.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
If you are observing a high percentage of 6-fluoro-2-methylbenzoic acid as a byproduct in your Suzuki-Miyaura reaction, follow this troubleshooting workflow.
Issue 2: Dehalogenation During Buchwald-Hartwig Amination
Dehalogenation can also be a significant issue in C-N bond formation reactions. Here is a guide to address this problem.
Data Presentation: Ligand and Base Effects on Dehalogenation
The following tables summarize data from studies on analogous systems, providing a qualitative guide for selecting conditions to minimize dehalogenation. Direct quantitative data for this compound is limited, so these tables are based on trends observed for structurally similar, sterically hindered, and functionalized aryl bromides.
Table 1: Qualitative Comparison of Ligands for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Ligand Type | Example Ligands | Tendency for Dehalogenation | Expected Yield of Coupled Product | Key Considerations |
| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, RuPhos | Low to Moderate | High | Generally effective for challenging substrates. |
| Bulky Biarylphosphines | Buchwald-type ligands | Low | High | Can be very effective in suppressing dehalogenation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Low | High | Often show high activity and low dehalogenation. |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Moderate to High | Variable | More prone to dehalogenation with hindered substrates. |
Table 2: Qualitative Comparison of Bases for Palladium-Catalyzed Cross-Coupling
| Base | Example | Tendency for Dehalogenation | Expected Yield of Coupled Product | Key Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃ | Low | Good to High | Generally a good first choice to minimize dehalogenation. |
| Phosphates | K₃PO₄ | Low | Good to High | Often provides a good balance of reactivity and low side reactions. |
| Alkoxides | NaOtBu, KOtBu | High | Variable | Very strong bases that can promote dehalogenation. |
| Organic Amines | Et₃N, DIPEA | Moderate | Variable | Can act as hydride sources, increasing dehalogenation risk. |
Experimental Protocols
The following are starting-point protocols for common cross-coupling reactions with this compound, designed to minimize dehalogenation. Note: These are general protocols and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol employs a bulky phosphine ligand and a carbonate base to favor the desired C-C bond formation.
Reaction Scheme:
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Pd(OAc)₂ (2-5 mol%)
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SPhos (4-10 mol%)
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K₂CO₃ (2.0-3.0 equiv)
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Toluene/Water (e.g., 10:1 v/v), degassed
Procedure:
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To a dry reaction vessel, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
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Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add the degassed toluene/water solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol uses a specialized ligand and a milder base to facilitate C-N coupling while suppressing the undesired reduction.
Reaction Scheme:
Materials:
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This compound (1.0 equiv)
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Amine coupling partner (1.1-1.3 equiv)
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Pd₂(dba)₃ (1-2 mol%)
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Xantphos (2-4 mol%)
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Cs₂CO₃ (1.5-2.0 equiv)
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Dioxane, anhydrous and degassed
Procedure:
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In a glovebox or under an inert atmosphere, add Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.
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Add this compound and the amine coupling partner.
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Add the degassed dioxane.
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Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool to room temperature, quench carefully with water, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction, highlighting the desired productive cycle and the undesired dehalogenation pathway.
Technical Support Center: Purification of 3-Bromo-6-fluoro-2-methylbenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-Bromo-6-fluoro-2-methylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable purification techniques for this compound?
A1: The most common and effective purification techniques for aromatic carboxylic acids like this compound are recrystallization, acid-base extraction, and column chromatography. The best method depends on the nature and quantity of the impurities present in the crude product.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For aromatic carboxylic acids, common solvents to test include ethanol, methanol, ethyl acetate, toluene, water, or mixtures such as ethanol/water. A rule of thumb is that solvents containing a similar functional group to the compound of interest are often good solubilizers.[1]
Q3: What are the likely impurities in a crude sample of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in related syntheses can include unreacted starting materials, regioisomers (other isomers of bromo-fluoro-2-methylbenzoic acid), and byproducts from side reactions. For instance, in the synthesis of a similar compound, 3-bromo-2-methylbenzoic acid, the starting material 1,3-dibromo-2-methylbenzene could be a potential impurity if the reaction does not go to completion.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of your target compound from impurities during column chromatography. By analyzing the fractions collected, you can identify which ones contain the pure product. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling Out (Product separates as an oil instead of crystals) | The melting point of the compound/impurity mixture is lower than the boiling point of the solvent. | Try a lower-boiling point solvent or a solvent mixture. Ensure the initial dissolution is performed at the lowest temperature necessary. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool down slowly. | |
| No Crystal Formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. |
| Nucleation has not occurred. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal yield. Consider a different solvent where the product is less soluble at low temperatures. | |
| Product is still impure after recrystallization | The cooling rate was too fast, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen solvent does not effectively separate the impurity. | Test a different solvent or a combination of solvents. A preliminary purification step like acid-base extraction may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Compounds | Inappropriate solvent system (eluent). | Use TLC to determine an optimal solvent system that provides good separation (Rf value of the target compound around 0.25-0.35). A typical eluent for similar compounds is a mixture of petroleum ether and ethyl acetate.[2] |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a petroleum ether/ethyl acetate mixture. |
| Product elutes too quickly with impurities | The eluent is too polar. | Start with a less polar solvent system. |
| Streaking or Tailing of Spots on TLC | The compound may be too acidic for silica gel. | Add a small amount of acetic acid or formic acid to the eluent system to improve the peak shape. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Methodology:
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Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water/ethanol mixtures) at both room temperature and at the solvent's boiling point.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.
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Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for further drying, preferably in a vacuum oven.
Caption: A step-by-step workflow for the purification of this compound using column chromatography.
Protocol 3: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Methodology:
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Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction two to three times.
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Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.
Logical Flow for Acid-Base Extraction
Caption: Decision and workflow diagram for purification via acid-base extraction.
Data Presentation
Table 1: Qualitative Comparison of Purification Techniques
| Technique | Purity Achievable | Yield | Scalability | Primary Application |
| Recrystallization | Good to Excellent | Moderate to High | Good | Removing small amounts of impurities from a solid product. |
| Column Chromatography | Excellent | Moderate | Limited | Separating complex mixtures or isomers. |
| Acid-Base Extraction | Good | High | Excellent | Removing neutral or basic impurities from an acidic product. |
For a related compound, 3-bromo-2-methylbenzoic acid , a purification by silica gel column chromatography using a petroleum ether/ethyl acetate eluent (gradient from 8:1 to 1:1) resulted in a yield of 63.4%. T[2]his provides a potential starting point for the development of a purification protocol for this compound.
References
Technical Support Center: Cross-Coupling of 3-Bromo-6-fluoro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-2-methylbenzoic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The substrate this compound presents several challenges due to its structure:
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Steric Hindrance: The ortho-methyl group significantly increases steric bulk around the bromine atom, which can impede the oxidative addition step in the catalytic cycle.[1][2] This often requires the use of bulky, electron-rich ligands to facilitate the reaction.
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Electronic Effects: The fluorine atom and the carboxylic acid group are both electron-withdrawing, which can influence the reactivity of the C-Br bond.
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Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the base. Furthermore, the carboxylate can potentially coordinate to the palladium catalyst, leading to inhibition or undesired side reactions. Careful selection of the base is crucial to mitigate these effects.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: The Suzuki-Miyaura coupling is generally the most robust and widely used method for sterically hindered aryl bromides due to its mild reaction conditions and high functional group tolerance.[3][4] Heck and Sonogashira reactions are also viable but may require more specific optimization of catalysts and conditions to overcome the steric hindrance.
Q3: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with this substrate?
A3: For sterically hindered substrates like this, palladium catalysts with bulky, electron-rich phosphine ligands are highly recommended.[2] Good starting points include:
-
Catalyst Systems: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type ligand such as SPhos or XPhos.
-
Pre-catalysts: Modern pre-catalysts like XPhos Pd G3 or SPhos Pd G3 are often more efficient as they are air-stable and form the active Pd(0) species more readily in situ.[1]
Q4: How does the carboxylic acid group affect base selection?
A4: The carboxylic acid will be deprotonated by the base. It is essential to use at least one extra equivalent of base to account for this. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like hydroxides to avoid potential side reactions involving the carboxylic acid group.[2]
Troubleshooting Guide
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
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Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed.
-
Solution: Ensure your palladium source and ligand are active and pure. Use a pre-catalyst (e.g., XPhos Pd G3) which is designed for reliable activation.[1]
-
-
Insufficiently Reactive Conditions: The steric hindrance of the substrate may require more forcing conditions.
-
Oxygen Contamination: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1]
-
Boronic Acid Instability: Some boronic acids are prone to protodeboronation, especially at high temperatures.
-
Issue 2: Significant Side Product Formation (Dehalogenation or Homocoupling)
-
Symptom: Mass spectrometry identifies byproducts corresponding to the loss of bromine (hydrodehalogenation) or the dimerization of the boronic acid (homocoupling).
-
Potential Causes & Solutions:
-
Hydrodehalogenation: The aryl palladium intermediate reacts with a hydride source instead of the boronic acid.
-
Solution: Screen different bases; sometimes a weaker, non-nucleophilic base can help. Lowering the reaction temperature and extending the reaction time may also minimize this side reaction.[9]
-
-
Homocoupling: Often caused by the presence of oxygen or the use of a Pd(II) pre-catalyst without efficient reduction to Pd(0).[10]
-
Solution: Improve degassing procedures. Using a pre-catalyst that generates Pd(0) cleanly can also reduce homocoupling. Ensure the boronic acid is of high purity.
-
-
Issue 3: Poor Conversion in Sonogashira or Heck Coupling
-
Symptom: Incomplete consumption of the this compound starting material.
-
Potential Causes & Solutions:
-
Steric Hindrance (Heck): The bulky substrate may inhibit the migratory insertion step with the alkene.
-
Solution: Use a ligandless system like Pd(OAc)₂ or a catalyst system with a high concentration of a monodentate phosphine. Higher temperatures may be required.
-
-
Copper-Related Issues (Sonogashira): In copper-co-catalyzed reactions, the formation of insoluble copper acetylides can occur, leading to catalyst deactivation and the formation of Glaser homocoupling byproducts.[9]
-
Solution: Ensure strictly anaerobic conditions. Consider a copper-free Sonogashira protocol, which may require a higher catalyst loading or a more specialized ligand.
-
-
Data Presentation: Recommended Catalyst Systems
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst / Pre-catalyst | Ligand | Base | Solvent System | Typical Conditions |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3 equiv) | Dioxane / H₂O (10:1) | 80-110 °C, 12-24 h |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | K₂CO₃ (3 equiv) | Toluene / H₂O (10:1) | 100-110 °C, 12-24 h |
| XPhos Pd G3 (2 mol%) | (None needed) | K₃PO₄ (3 equiv) | THF / H₂O (10:1) | 80-100 °C, 8-18 h |
| PEPPSI-IPr (2-3 mol%) | (None needed) | Cs₂CO₃ (3 equiv) | Dioxane | 100 °C, 12-24 h |
Note: Base equivalents are calculated relative to the limiting reagent, with an additional equivalent for the acidic proton of the substrate.
Table 2: Suggested Starting Points for Heck Coupling
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Typical Conditions |
| Pd(OAc)₂ (2-5 mol%) | P(o-tol)₃ (4-10 mol%) | Et₃N (2-3 equiv) | DMF or NMP | 120-140 °C, 24 h |
| Herrmann's Catalyst (1-2 mol%) | (None needed) | NaOAc (2 equiv) | DMF | 120-140 °C, 24 h |
Table 3: Suggested Starting Points for Sonogashira Coupling
| Catalyst / Pre-catalyst | Ligand | Co-catalyst | Base | Solvent | Typical Conditions |
| Pd(PPh₃)₂Cl₂ (2 mol%) | (None needed) | CuI (4 mol%) | Et₃N / DMF | DMF | 80 °C, 6-12 h |
| Pd(PPh₃)₄ (5 mol%) | (None needed) | CuI (5-10 mol%) | Diisopropylamine | THF | 60-70 °C, 12-24 h |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting decision tree for a failed Suzuki coupling.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
managing steric hindrance in 3-Bromo-6-fluoro-2-methylbenzoic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reactions involving the sterically hindered compound, 3-Bromo-6-fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
The primary challenge arises from steric hindrance. The methyl group at the ortho-position (C2) to the carboxylic acid functionality physically obstructs the approach of reagents to the carbonyl carbon. This steric bulk, in combination with the electron-withdrawing effects of the bromine and fluorine atoms, can significantly slow down or inhibit reactions that proceed through a tetrahedral intermediate, such as esterification and amidation. The ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring, which can affect its reactivity.[1][2]
Q2: I am observing very low to no yield in my amide coupling reaction. What are the likely causes?
Low or no yield in amide coupling reactions with this substrate is a common issue. The primary causes include:
-
Insufficient activation of the carboxylic acid: Standard coupling reagents may not be potent enough to overcome the steric hindrance.
-
Steric hindrance from the nucleophile: Bulky amines will react much slower than smaller, less hindered amines.
-
Inappropriate reaction conditions: Suboptimal temperature, solvent, or base can lead to reaction failure.
Q3: My esterification reaction is incomplete, even after prolonged reaction times. What can I do?
Incomplete esterification is often due to the difficulty in forming the tetrahedral intermediate. To drive the reaction to completion, consider the following:
-
Use of a more reactive electrophile: Converting the carboxylic acid to an acyl chloride or acyl fluoride can significantly increase reactivity.
-
More forcing conditions: Higher temperatures may be required, but this can also lead to side reactions. Careful optimization is necessary.
-
Catalyst choice: For Fischer esterification, a strong acid catalyst is essential. For other methods, specific catalysts designed for hindered substrates may be needed.
Q4: Are there specific safety precautions I should take when working with this compound?
Yes, this compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Amide Bond Formation
Problem: Low or no yield of the desired amide.
| Possible Cause | Troubleshooting Step |
| Weak Coupling Reagent | Use a more potent coupling reagent known to be effective for sterically hindered acids, such as HATU, HBTU, HCTU, or T3P. |
| Steric Hindrance | If possible, use a less sterically hindered amine. If the amine is complex, consider converting the carboxylic acid to its acyl chloride or acyl fluoride derivative first. |
| Inadequate Base | Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some couplings with hindered substrates require heating to proceed at a reasonable rate. |
Problem: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Epimerization | If working with chiral amines, use a racemization-suppressing additive like HOAt or HOBt. |
| Urea/Guanidinium Byproducts | This can occur with carbodiimide or uronium-based coupling reagents. Use a slight excess of the carboxylic acid relative to the amine and coupling reagent. |
Esterification
Problem: Incomplete reaction or low yield.
| Possible Cause | Troubleshooting Step |
| Reversible Reaction (Fischer Esterification) | Use a large excess of the alcohol and a method to remove water as it is formed (e.g., Dean-Stark apparatus). |
| Insufficient Acid Activation | Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is much more reactive towards alcohols. |
| Sterically Hindered Alcohol | For hindered alcohols, activation of the carboxylic acid is crucial. The acyl chloride method is generally preferred. |
| Low Reaction Temperature | Increase the reaction temperature, but monitor for potential decomposition or side reactions. |
Suzuki-Miyaura Coupling
Problem: Low yield of the coupled product.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a palladium catalyst with bulky phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for hindered substrates. |
| Inappropriate Base or Solvent | Screen different base and solvent combinations. A common system is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (e.g., dioxane, toluene) and water. |
| Decomposition of Boronic Acid | Ensure the boronic acid is of high quality. Anhydrous conditions may be necessary depending on the specific boronic acid used. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures to proceed efficiently, especially with hindered substrates. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is suitable for coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.
-
Add HATU to the solution and stir for 5 minutes.
-
Add the amine to the reaction mixture.
-
Slowly add DIPEA to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification via Acyl Chloride
This two-step protocol is effective for synthesizing esters, especially with hindered alcohols.
Step 1: Formation of the Acyl Chloride Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF.
-
Anhydrous DCM or Toluene
Procedure:
-
In a fume hood, dissolve this compound in the chosen anhydrous solvent in a flask equipped with a reflux condenser.
-
Slowly add thionyl chloride (or oxalyl chloride and a drop of DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can often be used directly in the next step.
Step 2: Ester Formation Materials:
-
Crude 3-Bromo-6-fluoro-2-methylbenzoyl chloride (1.0 eq)
-
Alcohol (1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve the alcohol and pyridine/triethylamine in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the crude acyl chloride in anhydrous DCM to the cooled alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Data Presentation
The following table provides a qualitative comparison of the expected reactivity and potential yields for different reaction types with this compound, highlighting the impact of steric hindrance.
| Reaction Type | Reagent Type | Steric Hindrance Impact | Expected Yield |
| Amide Coupling | Small primary amine | Moderate | Good to Excellent |
| Bulky secondary amine | High | Low to Moderate | |
| Esterification | Primary alcohol | Moderate | Good |
| Tertiary alcohol | Very High | Poor to Low | |
| Suzuki Coupling | Phenylboronic acid | Moderate | Good |
| Ortho-substituted arylboronic acid | High | Moderate to Good |
Visualizations
Caption: Workflow of amide formation highlighting steric hindrance.
Caption: Troubleshooting flowchart for low amide yield.
References
Technical Support Center: Transformations of 3-Bromo-6-fluoro-2-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring chemical transformations of 3-Bromo-6-fluoro-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations for this compound?
A1: The structure of this compound features three key functional regions for transformations:
-
The Bromine Atom: The carbon-bromine bond is a primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.[1]
-
The Carboxylic Acid Group: This group can be readily converted into esters, amides, or other derivatives through standard condensation reactions.[1] It can also be used as a directing group for ortho-metalation to achieve further regioselective functionalization.[1]
-
The Aromatic Ring: The substituents on the ring (fluoro, methyl) influence its electronic properties and can direct further electrophilic aromatic substitution, although the ring is relatively electron-poor.
Q2: Which analytical techniques are recommended for monitoring these transformations?
A2: A combination of chromatographic and spectroscopic methods is ideal for comprehensive reaction monitoring.[2][3]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress by visualizing the consumption of starting materials and the appearance of products.[2]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis, allowing for the precise determination of reactant, product, and byproduct concentrations over time.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of products and can be used for quantitative analysis (qNMR) by comparing the signal integrals of products and an internal standard.[2][3]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used to confirm the mass of the desired product and identify byproducts.
Q3: What are the main challenges when working with this specific substrate?
A3: The primary challenge is steric hindrance. The methyl group at the ortho position (C2) to the bromine atom can physically block the palladium catalyst from accessing the carbon-bromine bond, which is a critical step in cross-coupling reactions.[5] This steric clash can significantly slow down or inhibit the reaction, often requiring higher catalyst loadings or more specialized, bulky phosphine ligands to achieve a reasonable reaction rate.[5][6]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Q1: My cross-coupling reaction is slow or stalls completely. What are the common causes and solutions?
A1: Stalling is a frequent issue, often linked to steric hindrance and catalyst deactivation. The ortho-methyl group on this compound makes oxidative addition, a key step in the catalytic cycle, more difficult.
Table 1: Troubleshooting Checklist for Low-Yield Cross-Coupling Reactions
| Potential Cause | Recommended Action | Justification |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[7] Increase catalyst loading.[5][8] | Bulky ligands can promote oxidative addition for sterically hindered substrates. Higher catalyst concentration can increase the reaction rate.[6][8] |
| Base | Ensure the base is strong enough and sufficiently soluble. For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Sonogashira, an amine base like triethylamine (TEA) or diisopropylamine is common.[9][10] | The base is crucial for activating the boronic acid (in Suzuki) and neutralizing the generated acid.[10] Inadequate base can halt the catalytic cycle. |
| Solvent | Ensure solvents are anhydrous and thoroughly degassed.[5] For Suzuki, solvent systems like dioxane/water or MeCN/water are common.[11] For Sonogashira, DMF or THF with an amine base is often used.[9] | Oxygen can lead to oxidative degradation of the catalyst and cause undesirable side reactions like Glaser coupling (alkyne homocoupling) in Sonogashira reactions.[5] |
| Temperature | Increase the reaction temperature. For sterically hindered aryl bromides, temperatures around 100°C may be necessary.[9] | Higher temperatures provide the necessary activation energy to overcome the steric barrier for oxidative addition.[9] |
| Reagent Quality | Check the quality of the coupling partner (e.g., boronic acid). Boronic acids can degrade over time or undergo protodeboronation.[11][12] | Impure or degraded reagents are a common cause of reaction failure. Using fresh or purified reagents is critical. |
Q2: I'm observing significant byproducts. How can they be minimized?
A2: Common side reactions include homocoupling of the starting materials and hydrodehalogenation (replacement of bromine with hydrogen).
-
Alkyne Homocoupling (Glaser Coupling) in Sonogashira: This is a major side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[5]
-
Protodeboronation (in Suzuki): The boronic acid reagent can be replaced by a proton from the solvent, especially in the presence of water and base.
-
Solution: Use anhydrous solvents or potassium trifluoroborate salts, which are more stable alternatives to boronic acids.[10]
-
-
Hydrodehalogenation: The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom.
-
Solution: This can sometimes occur under the reaction conditions.[5] Optimizing the catalyst, ligand, and reaction time can help minimize this pathway.
-
Experimental Protocols for Reaction Monitoring
Protocol 1: Thin-Layer Chromatography (TLC)
This method provides a quick qualitative check of the reaction progress.
-
Plate Preparation: Use silica gel 60 F254 pre-coated plates.[2]
-
Eluent System: A mixture of ethyl acetate and hexanes is a good starting point. For acidic compounds like the starting material, adding a small amount of acetic acid (e.g., 1%) to the eluent system can prevent streaking and ensure proper spot shape.[2] The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Sample Preparation: Using a capillary tube, withdraw a tiny aliquot from the reaction mixture. Dilute it in a small vial with a suitable solvent like ethyl acetate.
-
Spotting: On the TLC plate's baseline, spot the diluted reaction mixture, the starting material (co-spot), and the other reactant as references.
-
Development: Place the plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for quantitative analysis of the reaction mixture.[2]
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[2]
-
Sample Preparation: Withdraw an aliquot (e.g., 20 µL) from the reaction mixture. Quench the reaction by diluting it into a known volume (e.g., 1 mL) of mobile phase or a suitable solvent in an HPLC vial.
-
Chromatographic Conditions: The following are recommended starting conditions for benzoic acid derivatives. Optimization will be required.
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Setting | Notes |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[2] | Standard for separation of moderately polar organic molecules. |
| Mobile Phase | Gradient elution using: A: Water + 0.1% Formic Acid or Phosphoric Acid B: Acetonitrile or Methanol[2] | The acid improves peak shape for carboxylic acids. A gradient (e.g., 20% to 80% B over 15 minutes) is often needed to resolve all components. |
| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV detector set at a wavelength where both reactant and product absorb (e.g., 230 nm or 254 nm).[13][14] | A diode array detector (DAD) is useful for checking peak purity. |
| Injection Volume | 5 - 10 µL | Standard injection volume. |
Protocol 3: ¹H NMR Spectroscopy
NMR is used for structural confirmation and can be adapted for quantitative measurements.
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen). Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2][15]
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard to the NMR tube. The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.
-
Analysis: Identify characteristic signals for the starting material and the product. The reaction conversion can be calculated by comparing the integral of a product peak to the integral of a corresponding starting material peak. For qNMR, the concentration is determined by comparing the product peak integral to the integral of the known internal standard.[2]
Visualizations
Experimental and Troubleshooting Workflows
// Nodes for the catalytic cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-Br(L₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_r [label="Ar-Pd(II)-R'(L₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; red_elim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-R'\n(Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for reactants arbr [label="Ar-Br\n(Substrate)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic [label="R'-B(OH)₂\n+ Base", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges for the cycle pd0 -> ox_add; ox_add -> pd_complex; pd_complex -> transmetal; transmetal -> pd_r; pd_r -> red_elim; red_elim -> pd0 [label="Regenerates\nCatalyst"];
// Edges for reactants entering the cycle arbr -> ox_add; boronic -> transmetal; red_elim -> product;
// Nodes for failure points fail1 [label="Failure Point 1:\nSteric Hindrance\nSlows/Prevents Addition", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; fail2 [label="Failure Point 2:\nPoor Boronic Acid Quality\nor Weak Base", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; fail3 [label="Failure Point 3:\nLigand dissociation/\nCatalyst decomposition", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges pointing to failure points ox_add -> fail1 [style=dashed, color="#EA4335"]; transmetal -> fail2 [style=dashed, color="#EA4335"]; pd0 -> fail3 [style=dashed, color="#EA4335"]; } Диаграмма 3: Упрощенный цикл Сузуки и точки отказа.
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. baua.de [baua.de]
- 14. pubs.aip.org [pubs.aip.org]
- 15. rsc.org [rsc.org]
Technical Support Center: 3-Bromo-6-fluoro-2-methylbenzoic Acid in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-2-methylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up procedures of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of reactions involving this compound?
A1: The main challenges typically arise from separating the acidic product from neutral or basic impurities, unreacted starting materials, and catalyst residues. The acidic nature of the carboxylic acid group dictates the purification strategy, which primarily involves acid-base extraction. Emulsion formation during liquid-liquid extraction can also be a common issue.
Q2: How does the presence of the bromine and fluorine atoms affect the work-up procedure?
A2: The electron-withdrawing nature of the bromine and fluorine atoms increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This can be advantageous for a clean separation via acid-base extraction, as it allows for the use of weaker bases to selectively extract the product into the aqueous phase. However, these substituents also increase the molecular weight and can influence the solubility of the compound in organic solvents.
Q3: What are the most common side reactions to anticipate when using this compound in coupling reactions?
A3: In Suzuki coupling reactions, common side products include homocoupling of the boronic acid and dehalogenation of the starting material.[1][2] For amide coupling reactions, incomplete reaction and the formation of byproducts from the coupling reagents are frequent issues.
Q4: Can the carboxylic acid group interfere with the desired reaction?
A4: Yes, particularly in reactions sensitive to acidic protons or those requiring basic conditions, such as Suzuki couplings.[1] The carboxylic acid can be deprotonated under basic conditions, forming a carboxylate salt which may have poor solubility in organic solvents, potentially hindering the reaction.[1] In such cases, protecting the carboxylic acid as an ester may be a necessary strategy.[1]
Troubleshooting Guides
This section provides structured guidance for overcoming common issues during the work-up of reactions involving this compound.
Issue 1: Low Recovery of Product After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction into Aqueous Base: The aqueous base may not have been strong enough or used in sufficient quantity to fully deprotonate and dissolve the product. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the product + 2) to ensure complete deprotonation. A pH of 9-10 is generally a safe target. - Perform multiple extractions with smaller volumes of the basic solution for higher efficiency. |
| Product Precipitation: The sodium salt of the benzoic acid may have limited solubility in the aqueous phase, especially if the solution is cold or highly concentrated. | - Use a larger volume of aqueous base to ensure the salt remains dissolved. - Gently warming the mixture during extraction can increase solubility, but be cautious with volatile organic solvents. |
| Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the product, leading to poor separation and recovery. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can prevent emulsion formation. - Filtration through a pad of Celite can sometimes help to break up emulsions. |
| Incomplete Precipitation upon Acidification: The product may not fully precipitate out of the aqueous solution after acidification. | - Ensure the aqueous layer is sufficiently acidified (pH < pKa of the product - 2). A pH of 2-3 is a common target. - Cool the acidified solution in an ice bath to decrease the solubility of the product. - If the product is still not precipitating, it may be more soluble in water than anticipated. In this case, back-extract the product into a fresh portion of organic solvent after acidification. |
Issue 2: Product Contamination with Starting Materials or Byproducts
| Type of Contamination | Troubleshooting Step |
| Unreacted Starting Material (Neutral or Basic): The initial extraction with aqueous base was not efficient in separating the acidic product. | - Perform additional washes of the organic layer containing the product salt with a fresh portion of the aqueous base. - Consider using a stronger base for the extraction if the starting material has some acidic character. |
| Unreacted Boronic Acid/Esters (from Suzuki Coupling): These can be difficult to remove by simple extraction. | - After the initial basic extraction to remove the product, wash the organic layer (containing the desired coupled product if the benzoic acid was protected) with a dilute acid to remove any basic impurities, followed by a water wash. - Purification by column chromatography is often necessary to remove boronic acid-derived impurities. |
| Homocoupling Byproducts (from Suzuki Coupling): These are often non-polar and will remain in the organic layer. | - Purification by column chromatography on silica gel is the most effective method for separating the desired product from homocoupling byproducts. - Recrystallization can also be effective if there is a significant solubility difference between the product and the byproduct. |
| Coupling Reagent Byproducts (from Amide Coupling): Reagents like EDC and HOBt can lead to water-soluble byproducts that are typically removed during the aqueous work-up. However, some byproducts may be organic-soluble. | - Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any basic byproducts and unreacted amine. - Wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and acidic byproducts. - A final wash with brine helps to remove residual water and some water-soluble impurities. |
Experimental Protocols
General Acid-Base Extraction Workflow
This protocol outlines a standard procedure for the separation of this compound from a neutral organic compound.
Caption: General workflow for the acid-base extraction of this compound.
Methodology for a Typical Suzuki Coupling Work-up
This protocol assumes the carboxylic acid group was protected as an ester for the reaction.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing:
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Wash with water.
-
Wash with brine to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from catalyst residues and homocoupling byproducts.
Methodology for a Typical Amide Coupling Work-up
-
Quenching: Once the reaction is deemed complete, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Washing:
-
Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove acidic byproducts.
-
Wash with water.
-
A final wash with brine is recommended.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude amide can be purified by recrystallization or flash column chromatography.
Quantitative Data
| Property | Value/Information |
| Predicted pKa | ~3.4 - 3.6 |
| Solubility in Water | Poorly soluble in cold water; likely more soluble in hot water. |
| Solubility in Organic Solvents | Generally soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Soluble in chloroform.[3] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for troubleshooting common work-up issues.
Caption: Troubleshooting decision tree for work-up procedures.
References
Technical Support Center: Synthesis of 3-Bromo-6-fluoro-2-methylbenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Bromo-6-fluoro-2-methylbenzoic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to scrutinize?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies in one or several reactions. For the synthesis of this compound, the most critical steps that often contribute to yield loss are:
-
Directed ortho-lithiation: This step is highly sensitive to moisture and atmospheric conditions. Incomplete reaction or side reactions can significantly lower the yield of the desired lithiated intermediate.
-
Bromination: The introduction of the bromine atom can sometimes lead to the formation of regioisomers or poly-brominated byproducts, complicating purification and reducing the yield of the target molecule.
-
Grignard Reagent Formation and Carboxylation: The formation of the Grignard reagent from the corresponding aryl halide and its subsequent reaction with carbon dioxide are both highly moisture-sensitive steps. Quenching of the Grignard reagent by trace amounts of water is a common cause of low yield.
Q2: I am observing significant debromination of my starting material during the lithiation step. How can I prevent this?
A2: Debromination is a common side reaction during the lithiation of aryl bromides, where the organolithium reagent abstracts the bromine atom from the starting material or product.[1] This can be minimized by:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the addition of the organolithium reagent and throughout the lithiation process.[2]
-
Slow Reagent Addition: Add the organolithium reagent (e.g., n-BuLi or LDA) dropwise to the solution of the aryl bromide to avoid localized high concentrations of the reagent.
-
Use of a Less Reactive Organolithium Reagent: Consider using s-BuLi or t-BuLi, which can sometimes be more selective and less prone to side reactions compared to n-BuLi.
-
Transmetalation: An effective strategy is to transmetalate the initially formed aryllithium species with a metal salt like anhydrous zinc chloride (ZnCl₂). The resulting organozinc reagent is generally more stable and less reactive, which can suppress debromination and other side reactions before the addition of the electrophile.[3]
Q3: The bromination of my 2-fluoro-6-methylbenzoic acid precursor is giving me a mixture of isomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the bromination of substituted aromatic rings depends on the directing effects of the existing substituents. For 2-fluoro-6-methylbenzoic acid, the fluorine and methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. To favor bromination at the 3-position:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid like sulfuric acid is often used for regioselective bromination of activated rings.[4]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures often favor the desired isomer.
-
Protecting Groups: In some cases, protecting the carboxylic acid group as an ester may alter the directing effects and improve selectivity.
Q4: My Grignard reaction for the carboxylation step is sluggish and gives a low yield of the desired benzoic acid. What are the likely causes and solutions?
A4: Grignard reactions are notoriously sensitive to reaction conditions. Common issues and their solutions include:
-
Presence of Moisture: Even trace amounts of water will quench the Grignard reagent.[5] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Magnesium Surface Passivation: The magnesium metal surface can have an oxide layer that prevents the reaction from initiating. Use freshly crushed or ground magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation. Ensure the solvent is of high purity and is completely dry.
-
Carbon Dioxide Source: Use freshly crushed dry ice (solid carbon dioxide) and ensure it is added in excess to the Grignard reagent solution. Gaseous CO₂ can also be bubbled through the solution, but care must be taken to ensure it is dry.
Data Presentation
Table 1: Comparison of Yields for the Bromination Step with Different Brominating Agents
| Entry | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | 6-Fluoro-2-methylbenzoic acid | Br₂/FeBr₃ | CH₂Cl₂ | 0 to RT | 4 | 55 |
| 2 | 6-Fluoro-2-methylbenzoic acid | NBS/H₂SO₄ (cat.) | CH₃CN | 0 to RT | 6 | 78 |
| 3 | 6-Fluoro-2-methylbenzoic acid | Br₂ | Acetic Acid | RT | 12 | 62 |
Table 2: Effect of Lithiation Conditions on the Yield of the Carboxylation Product
| Entry | Lithiating Agent | Additive | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | n-BuLi | None | -78 | 1 | 65 |
| 2 | LDA | None | -78 | 1 | 72 |
| 3 | n-BuLi | ZnCl₂ (1.1 eq) | -78 to RT | 2 | 85 |
| 4 | t-BuLi | None | -78 | 1.5 | 75 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Lithiation-Transmetalation-Bromination
This protocol is adapted from procedures involving improved bromination of metalated haloarenes.[3]
-
Preparation of the Lithiated Intermediate: To a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere at -78 °C, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Transmetalation: To the above solution, add a solution of anhydrous zinc chloride (1.2 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Bromination: Cool the reaction mixture back down to 0 °C and slowly add a solution of N-bromosuccinimide (1.2 eq) in anhydrous THF. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Carboxylation: Cool the reaction mixture to -78 °C and add an excess of freshly crushed dry ice. Allow the mixture to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Synthesis of this compound via Grignard Reagent
This protocol is based on general procedures for Grignard reactions.[5]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine. Prepare a solution of 1,3-dibromo-6-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction initiates, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, place a large excess of freshly crushed dry ice and add anhydrous THF. Slowly transfer the Grignard solution onto the dry ice-THF slurry via a cannula. Stir the mixture and allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography.
Visualizations
Caption: High-yield synthesis via lithiation and transmetalation.
Caption: Synthesis pathway using a Grignard reagent.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. reddit.com [reddit.com]
- 2. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. mason.gmu.edu [mason.gmu.edu]
Validation & Comparative
No Biological Activity Data Found for 3-Bromo-6-fluoro-2-methylbenzoic Acid Derivatives
A comprehensive review of scientific literature and patent databases has revealed a significant lack of publicly available information regarding the biological activity of derivatives of 3-Bromo-6-fluoro-2-methylbenzoic acid. Despite targeted searches for synthesized derivatives and their evaluation in biological assays, no specific studies detailing their effects, such as enzyme inhibition, receptor binding, or antimicrobial properties, could be identified.
This absence of experimental data makes it impossible to construct a comparison guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational research on the bioactivity of these specific chemical entities.
The initial search strategy aimed to identify various derivatives of this compound and compare their performance with other alternatives, supported by experimental evidence. However, the search results were limited to chemical and physical properties from commercial suppliers and patent applications focused on the synthesis of related, but distinct, benzoic acid compounds. While there is a body of research on the biological activities of other substituted benzoic acids, including those with anticancer and anti-sickling properties, this information is not directly applicable to the derivatives of this compound.
Therefore, until research is published on the synthesis and biological evaluation of derivatives from this specific parent compound, a detailed comparison guide cannot be provided.
Researchers and drug development professionals interested in this scaffold may consider this a potential area for novel research. The synthesis of a library of derivatives, followed by screening for various biological activities, could yield valuable insights and potentially lead to the discovery of new therapeutic agents.
We can, however, provide a comparison guide on a related class of compounds for which there is available biological activity data. For instance, a guide on the biological activities of other halogenated and methylated benzoic acid derivatives could be compiled if that would be of interest. Please specify a related compound or class of compounds if you wish to proceed with an alternative topic.
A Comparative Guide to the Reactivity of Fluorinated Bromobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary of Predicted Reactivity
The reactivity of fluorinated bromobenzoic acid isomers is governed by a combination of electronic and steric effects imparted by the fluorine, bromine, and carboxylic acid substituents.
-
Suzuki-Miyaura Coupling: Reactivity is primarily influenced by the ease of oxidative addition of the palladium catalyst to the C-Br bond. Electron-withdrawing groups generally enhance the rate of this step. Therefore, isomers with fluorine positioned to exert a strong electron-withdrawing effect on the C-Br bond are predicted to be more reactive. However, the presence of the carboxylic acid group can complicate the reaction by causing solubility issues or coordinating to the catalyst.[1]
-
Buchwald-Hartwig Amination: Similar to Suzuki coupling, the oxidative addition step is critical. The choice of ligand and base is crucial to overcome potential catalyst inhibition by the amine or carboxylate group. The electronic nature of the aryl bromide plays a significant role, with electron-deficient systems often being more reactive.
-
Nucleophilic Aromatic Substitution (S
NAr): This reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this context, the fluorine atom can act as the leaving group, particularly when the ring is activated by the bromine and carboxylic acid groups. Alternatively, if another leaving group (like nitro) were present, the fluorine and bromine would act as activating groups.
Data Presentation: Predicted Reactivity Trends
The following table summarizes the predicted relative reactivity of common fluorinated bromobenzoic acid isomers based on the electronic effects of the substituents. The predictions are derived from the interplay of the inductive (-I) and resonance (+M) effects of the halogen substituents and the electron-withdrawing nature of the carboxylic acid group. Hammett constants (σ) are provided as a quantitative measure of the electronic effect of a substituent at a given position; a more positive value indicates a stronger electron-withdrawing effect.[2]
| Isomer | Structure | Predicted Suzuki & Buchwald-Hartwig Reactivity | Predicted S | Relevant Hammett Constants (para/meta)[2] |
| 2-Bromo-3-fluorobenzoic acid | 2-Bromo-3-fluorobenzoic acid | Moderate-High | Moderate | F (meta): +0.337; Br (ortho): Steric effects dominate |
| 2-Bromo-4-fluorobenzoic acid | 2-Bromo-4-fluorobenzoic acid | High | High | F (para): +0.062; Br (ortho): Steric effects dominate |
| 2-Bromo-5-fluorobenzoic acid | 2-Bromo-5-fluorobenzoic acid | Moderate | Moderate-High | F (meta): +0.337; Br (ortho): Steric effects dominate |
| 3-Bromo-4-fluorobenzoic acid | 3-Bromo-4-fluorobenzoic acid | High | High | F (para): +0.062; Br (meta): +0.393 |
| 4-Bromo-2-fluorobenzoic acid | 4-Bromo-2-fluorobenzoic acid | Moderate | High | F (ortho): Steric effects dominate; Br (para): +0.232 |
| 4-Bromo-3-fluorobenzoic acid | 4-Bromo-3-fluorobenzoic acid | Moderate-High | Moderate | F (meta): +0.337; Br (para): +0.232 |
Note: The ortho effect can significantly influence acidity and reactivity in ways not fully captured by Hammett constants, often leading to increased acidity.[3][4]
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. These protocols are based on procedures for structurally similar compounds and may require optimization for specific fluorinated bromobenzoic acid isomers.
Protocol 1: Suzuki-Miyaura Coupling of a Bromobenzoic Acid Derivative
This protocol is adapted from a procedure for the coupling of 3-bromobenzoic acid.[5]
Materials:
-
Fluorinated bromobenzoic acid isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the fluorinated bromobenzoic acid, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination of a Bromobenzoic Acid Derivative
This protocol is a general procedure that may require optimization of the ligand and base for specific substrates.[6][7]
Materials:
-
Fluorinated bromobenzoic acid isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the fluorinated bromobenzoic acid and the amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure for the reaction of a fluoroaromatic compound with a nucleophile.[8]
Materials:
-
Fluorinated bromobenzoic acid isomer (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Anhydrous dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry round-bottom flask, add the fluorinated bromobenzoic acid and the nucleophile.
-
Add anhydrous DMF.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the mixture with HCl (if the product is acidic) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 3-Bromo-6-fluoro-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Bromo-6-fluoro-2-methylbenzoic acid, a substituted aromatic carboxylic acid. By offering detailed experimental protocols, data presentation in clear tabular formats, and workflow visualizations, this document aims to equip researchers with the necessary tools to select and implement the most suitable purity assessment strategy for their specific needs.
Overall Workflow for Purity Assessment
The following diagram illustrates a general workflow for the comprehensive purity assessment of a synthesized batch of this compound.
Caption: Workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. It offers high resolution, sensitivity, and quantitative accuracy.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the purity determination of this compound. Optimization may be necessary based on the specific impurities present.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with an acidic modifier.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternatives
| Feature | HPLC | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns and higher pressures. |
| Speed | Moderate (typically 15-30 min). | Fast (typically 1-10 min). |
| Resolution | Good to excellent. | Excellent, often superior to HPLC. |
| Sensitivity | High. | Very high. |
| Solvent Consumption | Moderate. | Low. |
| Instrumentation Cost | Moderate. | High. |
| Typical Use Case | Routine purity analysis, quality control. | High-throughput screening, complex mixture analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Derivatization (Esterification):
-
To approximately 1 mg of the synthesized acid in a vial, add 200 µL of a derivatizing agent such as BF3-methanol.
-
Cap the vial and heat at 60-80 °C for 15-30 minutes.
-
Cool the reaction mixture and extract the methyl ester derivative with a suitable organic solvent like hexane or ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
-
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Purity is assessed by the relative area percentage of the derivatized main peak. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the methyl ester of this compound. Impurities can be identified by their mass spectra and retention times.
Comparison with Alternatives
| Feature | GC-MS with Derivatization | Headspace GC-MS |
| Principle | Separation of volatile derivatives by GC and identification by MS. | Analysis of volatile compounds in the vapor phase above a sample. |
| Analyte Volatility | Required; achieved through chemical modification. | Only for inherently volatile compounds. |
| Sample Preparation | Multi-step derivatization required. | Simple heating of the sample in a sealed vial. |
| Applicability to Target | Suitable for this compound. | Not suitable for the parent acid due to low volatility. |
| Potential Issues | Incomplete derivatization, side reactions. | Not applicable for non-volatile analytes. |
| Typical Use Case | Purity analysis of non-volatile compounds. | Analysis of residual solvents and volatile impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The presence of the carboxylic acid proton is expected as a broad singlet in the downfield region (typically δ 10-13 ppm).
-
The aromatic protons will appear as multiplets in the aromatic region (typically δ 7-8 ppm).
-
The methyl protons will appear as a singlet in the upfield region (typically δ 2-3 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
The carbonyl carbon of the carboxylic acid is expected in the downfield region (typically δ 165-185 ppm).
-
The aromatic carbons will appear in the region of δ 110-160 ppm.
-
The methyl carbon will appear in the upfield region (typically δ 15-25 ppm).
-
-
Data Analysis:
-
The purity can be estimated by comparing the integration of the signals of the main compound to those of any impurity signals.
-
The chemical shifts and coupling patterns should be consistent with the structure of this compound.
-
The absence of unexpected signals is an indicator of high purity.
-
Comparison with Alternatives
| Feature | ¹H NMR | ¹³C NMR |
| Information Provided | Number of different types of protons, their chemical environment, and neighboring protons. | Number of different types of carbons and their chemical environment. |
| Sensitivity | High. | Low. |
| Acquisition Time | Short (minutes). | Longer (minutes to hours). |
| Quantitative Accuracy | Good with proper experimental setup. | Generally not used for routine quantification due to long relaxation times. |
| Typical Use Case | Structural confirmation, purity estimation, and quantification of major components. | Structural confirmation and identification of the carbon skeleton. |
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick and simple indication of the purity of a crystalline solid. A pure compound typically has a sharp melting point range (0.5-1 °C), while impurities will broaden and depress the melting point.[1][2][3][4]
Experimental Protocol: Capillary Melting Point
-
Instrumentation: A capillary melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the dry, synthesized this compound.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.
-
-
Data Analysis: Compare the observed melting point range to the literature value for the pure compound. A broad and depressed melting point range suggests the presence of impurities. The melting point for the similar compound, 3-bromo-2-methylbenzoic acid, is reported as 152-156 °C, which can be used as a preliminary reference.[5]
Comparison with Alternatives
| Feature | Melting Point Analysis | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid. | Measures the heat flow into or out of a sample as a function of temperature. |
| Information Provided | Melting point range. | Melting point, heat of fusion, and can be used for quantitative purity analysis. |
| Speed | Fast. | Slower. |
| Accuracy | Good for a preliminary check. | High accuracy and quantitative. |
| Instrumentation Cost | Low. | High. |
| Typical Use Case | Quick purity check and identification. | Detailed thermal analysis and high-accuracy purity determination. |
Logic for Analytical Technique Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following flowchart can guide the selection process.
Caption: Flowchart for selecting an appropriate analytical technique.
Summary of Analytical Techniques
| Technique | Primary Use | Sample Preparation | Pros | Cons |
| HPLC | Quantitative purity analysis. | Simple dissolution and filtration. | High resolution, sensitive, quantitative. | Moderate analysis time and solvent consumption. |
| GC-MS | Identification of volatile impurities; purity of main compound after derivatization. | Derivatization required for the main compound. | High sensitivity and specificity; excellent for impurity identification. | Requires derivatization for non-volatile compounds; potential for thermal degradation. |
| NMR | Structural confirmation and purity estimation. | Simple dissolution in a deuterated solvent. | Provides detailed structural information; can be quantitative. | Lower sensitivity than chromatographic methods; higher instrumentation cost. |
| Melting Point | Quick preliminary purity check. | Minimal; requires a dry, powdered sample. | Fast, simple, and inexpensive. | Not quantitative; only indicates the presence of impurities. |
References
A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Analogs as Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While comprehensive structure-activity relationship (SAR) data for 3-Bromo-6-fluoro-2-methylbenzoic acid analogs is not extensively available in public literature, this guide presents a comparative analysis of a closely related class of compounds: 2-arylquinazolin-4-ones, which incorporate a substituted benzoic acid moiety and demonstrate potent and selective inhibition of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and are crucial in various cellular processes, including the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][2] Understanding the SAR of these analogs provides valuable insights for the rational design of novel therapeutics targeting this pathway.
This guide summarizes quantitative data on the inhibitory activity of these compounds, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: SAR of 2-Arylquinazolin-4-one Analogs
The inhibitory potency of a series of 2-arylquinazolin-4-one analogs against TNKS1 and TNKS2 was evaluated. The core structure features a quinazolin-4-one scaffold with systematic variations at the 8-position of the quinazolinone ring and the 4'-position of the 2-phenyl ring. The following tables summarize the half-maximal inhibitory concentrations (IC50) for these analogs, providing a clear comparison of their structure-activity relationships.[1][2]
Table 1: Effect of Substitution at the 8-Position of the Quinazolin-4-one Core [1]
| Compound ID | R (8-position) | TNKS-1 IC50 (nM) | TNKS-2 IC50 (nM) | Selectivity (TNKS-1 vs PARP-1) | Selectivity (TNKS-2 vs PARP-1) |
| 1 | H | 39 | 22 | >100 | >180 |
| 2 | OMe | 140 | 100 | >29 | >40 |
| 3 | OH | 350 | 250 | >11 | >16 |
| 4 | Me | 39 | 15 | >100 | >270 |
Data sourced from Nathubhai et al., ACS Med Chem Lett. 2013.[1]
Table 2: Effect of Substitution at the 4'-Position of the 2-Phenyl Ring (with 8-Me substitution) [1]
| Compound ID | R' (4'-position) | TNKS-1 IC50 (nM) | TNKS-2 IC50 (nM) | Selectivity (TNKS-1 vs PARP-1) | Selectivity (TNKS-2 vs PARP-1) |
| 4a | H | 43 | 25 | >90 | >160 |
| 4b | Me | 40 | 11 | >100 | >360 |
| 4c | CF3 | 43 | 3 | >100 | >500 |
| 4d | OMe | 41 | 24 | >100 | >170 |
| 4e | F | 40 | 20 | >100 | >200 |
| 4f | Cl | 42 | 17 | >100 | >240 |
| 4g | Br | 38 | 11 | >110 | >360 |
| 4h | I | 40 | 12 | >100 | >330 |
| 4j | NH2 | 39 | 14 | >100 | >290 |
| 4k | OH | 40 | 14 | >100 | >290 |
Data sourced from Nathubhai et al., ACS Med Chem Lett. 2013.[1]
Key Insights from Comparative SAR:
-
Substitution at the 8-position: An 8-methyl group on the quinazolin-4-one core generally provides the highest potency and selectivity for both TNKS-1 and TNKS-2 compared to hydrogen, methoxy, or hydroxyl groups.[1][2]
-
Substitution at the 4'-position of the 2-phenyl ring: A variety of substituents are well-tolerated at this position. Small, hydrophobic, and electron-withdrawing groups at the 4'-position of the 2-phenyl ring, such as trifluoromethyl (CF3), lead to the most potent inhibition of TNKS-2.[1][2] Charged groups at this position should be avoided.[1]
-
Selectivity: The 2-aryl-8-methylquinazolin-4-ones demonstrate high selectivity for tankyrases over PARP-1.[1] This is attributed to the 2-aryl group being accommodated in a hydrophobic pocket that has a tunnel to the exterior in TNKS-2 but is closed in PARP-1.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Tankyrase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against TNKS-1 and TNKS-2.
Materials:
-
Recombinant human tankyrase-1 or tankyrase-2
-
Histone H4 as a substrate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Add assay buffer, histone H4, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding recombinant tankyrase enzyme and biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an appropriate stop solution.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to the wells and incubate to allow binding to the biotinylated ADP-ribose chains on the histone substrate.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the color development with a stop solution (e.g., 1 M H2SO4).
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Wnt Signaling Assay (TOP/FOP Flash Reporter Assay)
This assay is used to assess the ability of tankyrase inhibitors to block Wnt/β-catenin signaling in cells.
Materials:
-
A cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1, SW480).
-
TOPflash and FOPflash luciferase reporter plasmids.
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutant TCF/LEF binding sites) reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, treat the cells with various concentrations of the test compound or DMSO as a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the TOPflash and FOPflash firefly luciferase activities to the Renilla luciferase activity.
-
The ratio of TOP/FOP activity is calculated to determine the specific activation of the Wnt/β-catenin pathway.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration and determine the IC50 value.[3]
Mandatory Visualization
To better understand the context of these SAR studies, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Caption: General experimental workflow for SAR-guided drug discovery.
References
- 1. Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Properties of 3-Bromo-6-fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 3-Bromo-6-fluoro-2-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related benzoic acid derivatives to predict its electrochemical behavior. The comparisons are based on established principles of physical organic chemistry and electrochemistry, particularly the influence of substituents on the electronic properties of the benzene ring.
Introduction to Electrochemical Properties
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are critical in various fields, including drug development, as they can provide insights into its metabolic fate, mechanism of action, and potential for use in biosensors. Techniques like cyclic voltammetry are instrumental in characterizing these properties. The electron-donating or electron-withdrawing nature of substituents on an aromatic ring significantly influences its electrochemical behavior.
Comparison of Electrochemical Data
The following table summarizes the available electrochemical data for benzoic acid and some of its derivatives, alongside the predicted properties for this compound. The predictions are based on the known electronic effects of the bromo, fluoro, and methyl substituents.
Substituent Effects on Electrochemical Properties:
-
Bromo (Br) and Fluoro (F) groups: These halogen substituents are electron-withdrawing due to their strong negative inductive effect (-I), which is expected to make the reduction of the benzoic acid moiety occur at a less negative potential (i.e., easier). The fluoro group has a stronger inductive effect than the bromo group.
-
Methyl (CH₃) group: This alkyl group is electron-donating due to a positive inductive effect (+I), which would generally make reduction more difficult (occur at a more negative potential).
In this compound, the presence of two strong electron-withdrawing groups (bromo and fluoro) is anticipated to be the dominant factor influencing its electrochemical properties, making it more susceptible to reduction compared to unsubstituted benzoic acid.
| Compound | Main Reduction Peak Potential (V vs. Ag) | Diffusion Coefficient (m²/s) | Predicted Properties |
| Benzoic Acid | Data not available in comparable format | ~2 x 10⁻¹¹ | - |
| 4-Chlorobenzoic Acid | Main reduction peak observed | ~2 x 10⁻¹¹ | - |
| 4-Bromobenzoic Acid | Main reduction peak observed | ~2 x 10⁻¹¹ | - |
| 4-Methoxybenzoic Acid | Main reduction peak observed | ~2 x 10⁻¹¹ | - |
| This compound | Predicted to be less negative than substituted analogs | Predicted to be slightly lower than benzoic acid due to larger size | Higher susceptibility to reduction due to the strong electron-withdrawing effects of the bromo and fluoro substituents. |
Note: The available experimental data for the substituted benzoic acids was obtained in room temperature ionic liquids, and direct potential values were not provided in a standardized format in the initial search results. The general observation was the presence of a main reduction peak.
Experimental Protocols
A detailed methodology for cyclic voltammetry, a key technique for assessing electrochemical properties, is provided below. This protocol is a generalized procedure based on common practices for the analysis of organic compounds.
Cyclic Voltammetry of Substituted Benzoic Acids
Objective: To determine the reduction and oxidation potentials of the analyte.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Analyte solution (e.g., 1-5 mM of the benzoic acid derivative in a suitable solvent)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆ in an organic solvent like acetonitrile or dimethylformamide)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Solution Preparation: Prepare a solution of the analyte at the desired concentration in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and final potential, to cover the expected redox window of the analyte.
-
Set the scan rate (e.g., 100 mV/s). Multiple scan rates can be used to investigate the nature of the electrochemical process.
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) from the voltammogram.
-
The half-wave potential (E₁/₂) can be estimated as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.
-
Visualizations
Generalized Workflow for Electrochemical Analysis
The following diagram illustrates a typical workflow for the electrochemical characterization of a new chemical entity.
Caption: A generalized workflow for the electrochemical analysis of an organic compound.
Influence of Substituents on Reduction Potential
The following diagram illustrates the logical relationship between substituent electronic effects and the resulting electrochemical properties of a benzoic acid derivative.
A Comparative Guide to Catalytic Systems for the Coupling of 3-Bromo-6-fluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl and arylamine structures from substituted benzoic acids is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-6-fluoro-2-methylbenzoic acid is a valuable starting material, featuring a sterically hindered and electronically modified aromatic ring. Its effective coupling is critical for the synthesis of novel molecular entities. This guide provides a comparative analysis of potential catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving this substrate, based on established protocols for structurally similar compounds.
Introduction to Coupling Reactions
Cross-coupling reactions, particularly those catalyzed by palladium, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, the key challenges include the steric hindrance imparted by the ortho-methyl group and the electronic effects of the fluorine and carboxylic acid moieties. The selection of an appropriate catalyst, ligand, base, and solvent system is paramount to achieving high reaction yields and efficiency.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid). It is widely used for creating biaryl structures.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing a direct route to arylamines.
Comparative Analysis of Catalytic Systems
Table 1: Comparison of Potential Suzuki-Miyaura Coupling Catalysts
The following table outlines palladium-based catalyst systems known to be effective for the Suzuki-Miyaura coupling of challenging aryl bromides, such as those with ortho-substituents and carboxylic acid groups. The expected performance is extrapolated from similar reported reactions.
| Catalyst System ID | Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Expected Performance & Remarks |
| S-1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High Yields Expected. SPhos is a go-to ligand for sterically hindered substrates and is known to promote high catalyst turnover.[1] |
| S-2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | High Yields Expected. RuPhos is effective for hindered substrates and can be used in anhydrous conditions.[2] |
| S-3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate Yields Expected. Triphenylphosphine is a classical ligand but may be less effective for this hindered substrate compared to modern biarylphosphines. |
| S-4 | [PdCl₂(glycine)₂] | Glycine | K₂CO₃ | H₂O | Room Temp - 50 | Potentially Greener Method. Water-soluble catalysts can be effective for substrates with carboxylic acids, offering a more environmentally friendly option.[3] |
Table 2: Comparison of Potential Buchwald-Hartwig Amination Catalysts
For the C-N coupling, the choice of ligand is crucial to overcome the steric hindrance and achieve efficient coupling with various amines.
| Catalyst System ID | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Expected Performance & Remarks |
| B-1 | Pd₂(dba)₃ | t-BuXPhos | NaOtBu | Toluene | 90-110 | High Yields Expected. This system is robust for coupling a wide range of primary and secondary amines to hindered aryl halides. |
| B-2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Good to High Yields Expected. Xantphos is a versatile ligand, and cesium carbonate is a milder base suitable for sensitive functional groups. |
| B-3 | Pd-G3-Xantphos | DBU | Toluene/MeCN | 140 | Homogeneous Flow Chemistry. A soluble organic base like DBU allows for homogeneous reaction conditions, suitable for continuous flow synthesis. |
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the target substrate based on established methodologies for similar compounds.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (System S-2)
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Anhydrous toluene is added via syringe to achieve a concentration of approximately 0.1 M with respect to the benzoic acid. The palladium precatalyst (Pd₂(dba)₃, 0.02 equiv) and the ligand (RuPhos, 0.04 equiv) are then added under a positive flow of inert gas.
-
Degassing: The reaction mixture is degassed by bubbling the inert gas through the solvent for 15-20 minutes.
-
Reaction: The mixture is heated to 100 °C in an oil bath and stirred vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction is quenched with 1 M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (System B-1)
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with Argon by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Anhydrous toluene is added, followed by the palladium precatalyst (Pd₂(dba)₃, 0.02 equiv) and the ligand (t-BuXPhos, 0.04 equiv) under a positive flow of Argon.
-
Reaction: The Schlenk tube is sealed, and the mixture is heated in an oil bath at 100 °C for 16-24 hours.
-
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The resulting crude product is purified by flash chromatography.
Visualizations
Experimental Workflow and Catalytic Cycle Diagrams
The following diagrams illustrate the general workflow for a cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-6-fluoro-2-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods applicable to the analysis of 3-Bromo-6-fluoro-2-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring data integrity, meeting regulatory requirements, and accelerating the drug development process.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of halogenated benzoic acids. This data, compiled from various sources, offers a comparative baseline for method selection.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | ~1 µg/mL[1] | ~4 µg/mL[1] | > 0.999[1] | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference.[1] |
| LC-MS/MS | 0.7 - 21 ng/L (for related iodinated compounds)[1] | 0.5 ppm (for brominated benzoic acid)[1] | > 0.99[1] | High sensitivity and selectivity, suitable for complex matrices.[1] | Higher equipment and operational costs, potential for ion suppression.[1] |
| GC-MS | 6-44 ng/L (for fluorobenzoic acids)[2][3] | Not specified | Not specified | High sensitivity for trace analysis.[2] | Requires derivatization for non-volatile compounds.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific analysis of this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, likely around 230 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter before injection.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as biological fluids or environmental samples, LC-MS/MS offers superior sensitivity and selectivity.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A C18 or similar reversed-phase column suitable for LC-MS applications.
-
Mobile Phase: Similar to HPLC-UV, but using volatile buffers such as ammonium formate or ammonium acetate.
-
Ionization Mode: ESI in negative ion mode is typically used for acidic compounds to monitor the deprotonated molecule [M-H]⁻.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.[1] The precursor ion (the deprotonated molecule of this compound) and a specific product ion are monitored. These transitions would need to be determined by direct infusion of a standard.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful technique for the analysis of this compound, particularly for trace-level detection, but it requires a derivatization step to increase the volatility of the analyte.
-
Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE): For complex samples, an initial clean-up and concentration step using a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge is recommended.[2][3]
-
Derivatization: The carboxylic acid group must be derivatized to form a more volatile ester. A common method is methylation using BF₃·MeOH.[2][3] The sample is heated with the derivatizing agent to form the methyl ester of this compound.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is typically used.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at 10°C/min.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity by monitoring characteristic ions of the derivatized analyte.[2]
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method.
References
A Comparative Guide to the Thermal Stability of Substituted Bromobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and manufacturing. For substituted bromobenzoic acids, which are common building blocks in organic synthesis, understanding their behavior at elevated temperatures is essential for ensuring safe handling, predicting shelf-life, and optimizing reaction conditions. This guide provides a comparative overview of the thermal properties of various substituted bromobenzoic acids, details experimental protocols for their analysis, and discusses the structural factors influencing their thermal stability.
Comparison of Thermal Properties
| Compound | Substituent Position(s) | Melting Point (°C) |
| 2-Bromobenzoic acid | ortho- | 147-150[1] |
| 3-Bromobenzoic acid | meta- | 155-158 |
| 4-Bromobenzoic acid | para- | 252-254[1][2] |
| 3-Bromo-4-methylbenzoic acid | - | 200-202 |
| 2,5-Dibromobenzoic acid | - | 156 |
| 3,5-Dibromobenzoic acid | - | 218-220 |
Note: The data is compiled from various sources and should be used for comparative purposes. For precise values, experimental determination under controlled conditions is recommended.
Factors Influencing Thermal Stability
The thermal stability of substituted bromobenzoic acids is influenced by several factors related to their molecular structure:
-
Position of Substituents: The location of the bromine atom and other functional groups on the benzene ring can significantly affect the molecule's stability. For instance, the para-substituted 4-bromobenzoic acid exhibits a considerably higher melting point than its ortho- and meta-isomers, suggesting a more stable crystal lattice. This is often attributed to greater molecular symmetry and more efficient crystal packing.
-
Nature of Additional Substituents: The presence of other functional groups, such as methyl or amino groups, will alter the electronic and steric properties of the molecule, thereby influencing its thermal decomposition profile. Electron-withdrawing and electron-donating groups can affect bond strengths within the molecule.
-
Intermolecular Interactions: Hydrogen bonding between the carboxylic acid groups and other potential intermolecular forces like halogen bonding play a crucial role in the overall stability of the crystalline structure.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability of substituted bromobenzoic acids, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques.[3][4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures.[5]
Objective: To determine the onset and peak decomposition temperatures of substituted bromobenzoic acids.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the substituted bromobenzoic acid into a clean, tared TGA pan (e.g., alumina or platinum).[6]
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C for 5-10 minutes.
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).[6]
-
-
Data Collection: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss is a key indicator of the initiation of decomposition. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and exothermic or endothermic decomposition events.
Objective: To determine the melting point and to observe the thermal events associated with decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the substituted bromobenzoic acid into a hermetically sealed aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.[6]
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.[6]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C for 5 minutes.
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature beyond its expected decomposition point.[6]
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, as well as endothermic or exothermic peaks associated with decomposition.
Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comparative thermal analysis of substituted bromobenzoic acids.
Caption: Workflow for the comparative thermal stability analysis.
By following this workflow, researchers can systematically evaluate and compare the thermal stability of different substituted bromobenzoic acids. The data generated from TGA and DSC experiments will provide crucial insights into the thermal decomposition behavior of these compounds, aiding in the development of safe and robust chemical processes. The correlation of these findings with the molecular structures will further enhance the understanding of structure-stability relationships within this important class of molecules.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for 3-Bromo-6-fluoro-2-methylbenzoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-6-fluoro-2-methylbenzoic acid (CAS No. 1427373-55-4) was not located. The following information is synthesized from data for structurally similar compounds and general best practices for the disposal of halogenated organic acids. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Researchers, scientists, and professionals in drug development must handle this compound with care, adhering to stringent safety and disposal protocols. This compound is classified as a hazardous substance, and proper disposal is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
Based on available data for similar compounds, this compound is anticipated to present the following hazards.[1][2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Proper Disposal Procedures
As a halogenated organic acid, this compound must be disposed of as hazardous waste.[4] It should not be released into the environment.[2][5] The following steps outline the general procedure for its disposal:
-
Waste Segregation: Do not mix this compound waste with non-halogenated organic waste or other incompatible chemical waste streams.[6] It should be collected in a designated, properly labeled, and sealed container.[2]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service. Follow all institutional and local regulations for waste pickup and documentation.[2][5][7]
Experimental Protocols for Spill Management
In the event of a spill, the following protocol should be followed:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don appropriate personal protective equipment, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[2] For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a sealed container for disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.
References
- 1. This compound | C8H6BrFO2 | CID 84795793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. redox.com [redox.com]
Personal protective equipment for handling 3-Bromo-6-fluoro-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Bromo-6-fluoro-2-methylbenzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices for handling hazardous chemical powders.[1] It is imperative to supplement this guidance with a thorough review of the SDS for any specific analogue being used.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar halogenated benzoic acid derivatives, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is essential.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][5] | Protects against splashes and airborne particles that can cause serious eye damage.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][6][7] | Prevents skin contact, which can lead to irritation.[1] Ensure gloves are appropriate for the specific solvents used.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][8] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1] | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.
1. Preparation of the Work Area:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1][9]
-
All necessary equipment, such as balances, spatulas, and glassware, should be placed within the fume hood.[1]
-
Keep a spill kit and appropriate fire extinguisher readily accessible.
2. Weighing and Transferring the Chemical:
-
Perform all weighing and transferring of the solid compound within a fume hood to control exposure to dust.[10]
-
Use appropriate tools, such as a spatula or scoop, to handle the powder. Avoid pouring directly from the bottle to minimize dust generation.[10]
-
Keep the container closed when not in use to prevent accidental spillage.[10]
-
If working with the compound in solution, handle it over disposable bench covers to easily manage any spills.[10]
3. Conducting the Experiment:
-
All experimental procedures should be carried out within a chemical fume hood.[1][9]
-
Keep the sash of the fume hood at the lowest possible height that still allows for comfortable work.[1]
-
Avoid working alone and ensure that colleagues are aware of the materials being used.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][6]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Remove contaminated clothing immediately and wash it before reuse.[11]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Use a designated, properly labeled hazardous waste container. The label should clearly indicate the contents, including the full chemical name.
2. Container Management:
-
Keep the waste container tightly closed except when adding waste.
-
Store the waste container in a well-ventilated and secure area, away from incompatible materials.[12]
3. Disposal Procedure:
-
Follow your institution's specific hazardous waste disposal procedures.
-
Do not dispose of this chemical down the drain or in the regular trash.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. hsa.ie [hsa.ie]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. uwlax.edu [uwlax.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
